molecular formula C26H33N3O3 B12363673 TEAD-IN-8

TEAD-IN-8

Cat. No.: B12363673
M. Wt: 435.6 g/mol
InChI Key: LWLAYULJAJMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TEAD-IN-8 is a useful research compound. Its molecular formula is C26H33N3O3 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C26H33N3O3/c30-25(22-10-7-13-24(20-22)32-19-14-21-8-3-1-4-9-21)28-15-17-29(18-16-28)26(31)27-23-11-5-2-6-12-23/h2,5-7,10-13,20-21H,1,3-4,8-9,14-19H2,(H,27,31)

InChI Key

LWLAYULJAJMPKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TEAD-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEAD-IN-8, also identified as TM2 in foundational research, is a novel, potent, and reversible pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor. It represents a significant advancement in the therapeutic targeting of the Hippo signaling pathway, which is frequently dysregulated in various cancers. This technical guide elucidates the core mechanism of action of this compound, detailing its unique binding mode, its impact on TEAD auto-palmitoylation, and the subsequent disruption of the YAP/TAZ-TEAD transcriptional complex. This document provides a comprehensive resource, including quantitative data on its activity and detailed experimental protocols, to support further research and drug development efforts in this area.

Core Mechanism of Action

This compound exerts its inhibitory effect on the Hippo pathway by directly targeting the TEAD family of transcription factors (TEAD1-4). Unlike conventional approaches that aim to disrupt the protein-protein interaction between YAP/TAZ and TEAD at their interface, this compound employs a novel mechanism centered on the inhibition of a crucial post-translational modification of TEAD proteins: auto-palmitoylation.

The binding of this compound to TEAD transcription factors prevents their auto-palmitoylation, a process essential for their stability and subsequent interaction with the transcriptional co-activators YAP and TAZ.[1] By inhibiting this lipid modification, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes that drive cell proliferation and survival.[2][3]

Novel Binding Mode

Co-crystal structure analysis of this compound (TM2) in complex with the human TEAD2 YAP-binding domain (YBD) has revealed a unique binding mode. The inhibitor occupies not only the conserved hydrophobic palmitate-binding pocket (PBP) but also extends into a previously uncharacterized hydrophilic side pocket.[1][2][3] This novel interaction induces significant conformational changes in the side chains of adjacent residues, creating a distinct binding interface.[2] This expanded understanding of the TEAD binding pocket opens new avenues for the design of next-generation TEAD inhibitors with improved potency and selectivity.

Inhibition of TEAD Auto-Palmitoylation

The primary biochemical consequence of this compound binding is the potent inhibition of TEAD auto-palmitoylation. This reversible inhibition occurs at nanomolar concentrations and affects all TEAD isoforms (pan-TEAD inhibition).[2][3] The prevention of palmitoylation destabilizes the TEAD proteins and directly interferes with their ability to bind with YAP and TAZ, thus abrogating their transcriptional co-activation function.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound (TM2) as reported in the primary literature.

Table 1: In Vitro Inhibition of TEAD Auto-Palmitoylation
TEAD IsoformIC50 (nM)
TEAD215.7 ± 2.1
TEAD425.3 ± 3.5
TEAD138.9 ± 4.2
TEAD345.1 ± 5.6
Data from Hu L, et al. eLife. 2022.
Table 2: Cellular Activity - Inhibition of TEAD Palmitoylation
Cell LineIC50 (nM)
NCI-H22678.5 ± 8.2
Data from Hu L, et al. eLife. 2022.
Table 3: Anti-proliferative Activity
Cell LineIC50 (µM)
NCI-H2260.21 ± 0.03
MSTO-211H0.35 ± 0.04
Data from Hu L, et al. eLife. 2022.

Signaling Pathways and Experimental Workflows

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of YAP and TAZ, which then bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.

Hippo_Pathway Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ (Nuclear) LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) YAP_TAZ_p->YAP_TAZ Inhibited Nuclear Translocation YAP_TAZ->YAP_TAZ_p YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEAD TEAD TEAD_p Palmitoylated TEAD TEAD->TEAD_p Auto-palmitoylation TEAD_p->YAP_TEAD_Complex Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation TEAD_IN_8 This compound TEAD_IN_8->TEAD Inhibition Palmitoyl_CoA Palmitoyl-CoA

Hippo Signaling Pathway and this compound Intervention.
Mechanism of this compound Action

This compound binds to a novel pocket on TEAD, preventing the binding of Palmitoyl-CoA and subsequent auto-palmitoylation. This leads to the disruption of the YAP/TAZ-TEAD complex formation.

TEAD_IN_8_Mechanism TEAD TEAD Protein Palmitate_Pocket Palmitate-Binding Pocket Side_Pocket Novel Side Pocket Auto_Palmitoylation Auto-Palmitoylation TEAD->Auto_Palmitoylation TEAD_IN_8 This compound TEAD_IN_8->TEAD Binds to Palmitoyl_CoA Palmitoyl-CoA TEAD_IN_8->Palmitoyl_CoA Blocks Binding TEAD_IN_8->Auto_Palmitoylation Inhibits Palmitoyl_CoA->TEAD Binds to Complex_Formation YAP/TAZ-TEAD Complex Formation Auto_Palmitoylation->Complex_Formation Enables YAP_TAZ YAP/TAZ YAP_TAZ->Complex_Formation Transcription Gene Transcription Complex_Formation->Transcription

Detailed Mechanism of this compound Action.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound (TM2).

In Vitro TEAD Auto-Palmitoylation Assay

This assay measures the ability of this compound to inhibit the auto-palmitoylation of recombinant TEAD proteins.

  • Proteins: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 YAP-binding domains (YBDs).

  • Substrate: Alkyne-palmitoyl-CoA.

  • Procedure:

    • Recombinant TEAD-YBD is incubated with varying concentrations of this compound.

    • Alkyne-palmitoyl-CoA is added to initiate the auto-palmitoylation reaction.

    • The reaction is stopped, and the palmitoylated TEAD is conjugated to biotin-azide via a click chemistry reaction.

    • The biotinylated TEAD is captured on a streptavidin-coated plate.

    • The amount of captured TEAD is quantified using an anti-TEAD antibody and a colorimetric or fluorometric secondary antibody.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular TEAD Palmitoylation Assay

This assay assesses the inhibition of TEAD palmitoylation by this compound in a cellular context.

  • Cell Line: NCI-H226 (human mesothelioma cell line with high YAP/TAZ activity).

  • Metabolic Labeling: Cells are incubated with an alkyne-palmitate analog.

  • Procedure:

    • NCI-H226 cells are treated with a range of this compound concentrations.

    • Cells are then incubated with the alkyne-palmitate analog to allow for its incorporation into TEAD.

    • Cells are lysed, and TEAD proteins are immunoprecipitated.

    • The alkyne-labeled TEAD is conjugated to a reporter tag (e.g., biotin-azide) via click chemistry.

    • The level of palmitoylated TEAD is detected by western blotting for the reporter tag.

  • Data Analysis: The intensity of the bands is quantified, and IC50 values are determined from the dose-response curve.

Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

  • Cell Lines: NCI-H226, MSTO-211H (mesothelioma cell lines).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound.

    • After a 72-hour incubation period, the cell viability reagent is added.

    • Luminescence is measured, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

RNA-Sequencing (RNA-seq)

RNA-seq is used to analyze the global transcriptional changes induced by this compound treatment.

  • Cell Line: NCI-H226.

  • Treatment: Cells are treated with this compound at a concentration that effectively inhibits TEAD palmitoylation.

  • Procedure:

    • Total RNA is extracted from treated and control cells.

    • RNA quality is assessed, and libraries are prepared using a standard RNA-seq library preparation kit.

    • Sequencing is performed on a high-throughput sequencing platform.

  • Data Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment.

    • Gene set enrichment analysis (GSEA) is used to determine if YAP/TAZ target gene signatures are enriched in the downregulated genes.

Conclusion

This compound is a pioneering reversible pan-TEAD inhibitor that operates through a novel mechanism of action. By binding to a previously unidentified side pocket on TEAD proteins, it potently inhibits their auto-palmitoylation, leading to the disruption of the oncogenic YAP/TAZ-TEAD transcriptional complex. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting TEAD palmitoylation in cancers with aberrant Hippo pathway signaling. The unique binding mode of this compound also offers a new blueprint for the structure-based design of future TEAD-targeted therapies.

References

TEAD-IN-8: A Technical Guide to a Novel Reversible TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8 (also referred to as TM2 in primary literature) is a potent and reversible small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] As central mediators of the Hippo signaling pathway, TEAD proteins, in complex with the coactivators YAP and TAZ, play a critical role in regulating gene expression programs that drive cell proliferation, survival, and tumorigenesis.[1][2][3][4] Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a frequent event in various human cancers, making the TEADs attractive therapeutic targets.[2][3][4] this compound distinguishes itself by binding to a novel, hydrophilic side pocket adjacent to the conserved palmitate-binding pocket of TEAD proteins, representing a new class of reversible pan-TEAD inhibitors.[1][2] This document provides a comprehensive overview of the structure, function, and experimental characterization of this compound.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable small molecule with the following properties:

PropertyValue
Chemical Formula C₂₆H₃₃N₃O₃
Molecular Weight 435.56 g/mol
CAS Number 1008768-41-9

The chemical structure of this compound is characterized by a 4-benzoyl-piperazine-1-carboxamide scaffold.[1][2]

Mechanism of Action and Function

This compound functions as a potent inhibitor of TEAD auto-palmitoylation, a post-translational modification essential for the stable interaction between TEAD and its coactivators YAP and TAZ.[1][2][5][6] By inhibiting this process, this compound effectively disrupts the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex, leading to the suppression of downstream target gene expression and subsequent inhibition of cancer cell proliferation.[1][2]

Crystallographic studies have revealed that this compound binds to the YAP-binding domain (YBD) of TEAD2 in a novel mode. While a cyclohexyl group of the inhibitor occupies the hydrophobic palmitate-binding pocket, a urea (B33335) moiety extends into a previously uncharacterized hydrophilic side pocket.[1][2] This unique binding mode contributes to its high potency and reversibility.[1][2]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays.

AssayTargetIC₅₀ (nM)Reference
In vitro TEAD auto-palmitoylationTEAD2156[2]
In vitro TEAD auto-palmitoylationTEAD438[2]

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. This compound intervenes at the terminal step of this pathway.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD TEAD_YAP_TAZ TEAD-YAP/TAZ Complex TEAD->TEAD_YAP_TAZ Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD_YAP_TAZ->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YAP_TAZ_n->TEAD TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits auto-palmitoylation

Caption: The Hippo Signaling Pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature are provided below.

In Vitro TEAD Auto-Palmitoylation Assay

This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

Workflow:

Auto_Palmitoylation_Assay cluster_workflow Workflow start Recombinant TEAD Protein incubate Incubate with This compound and alkyne-palmitate probe start->incubate click_reaction Click Chemistry Reaction with Azide-Biotin incubate->click_reaction pull_down Streptavidin Pulldown click_reaction->pull_down western_blot Western Blot Analysis pull_down->western_blot end Quantify Inhibition western_blot->end Cellular_Palmitoylation_Assay cluster_workflow Workflow start Culture Cells (e.g., HEK293A) treat Treat cells with This compound and alkyne-palmitate probe start->treat lyse Cell Lysis treat->lyse click_reaction Click Chemistry Reaction with Azide-Biotin lyse->click_reaction pull_down Streptavidin Pulldown click_reaction->pull_down western_blot Western Blot Analysis pull_down->western_blot end Quantify Inhibition western_blot->end Proliferation_Assay cluster_workflow Workflow start Seed Cancer Cells treat Treat with varying concentrations of This compound start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate measure Measure cell viability (e.g., CellTiter-Glo) incubate->measure end Determine IC₅₀ measure->end

References

The Role of TEAD-IN-8 in the Hippo Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in various cancers, making it a prime target for therapeutic intervention. The transcriptional coactivators YAP and TAZ, downstream effectors of the Hippo pathway, exert their oncogenic functions primarily through interaction with the TEA domain (TEAD) family of transcription factors. TEAD-IN-8 (also referred to as TM2) is a novel, potent, and reversible pan-TEAD inhibitor that disrupts the YAP/TAZ-TEAD interaction by inhibiting the auto-palmitoylation of TEAD proteins. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Hippo Pathway and the Role of TEAD

The Hippo signaling pathway is a kinase cascade that, in its "on" state, phosphorylates and inactivates the transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][3] When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to various transcription factors, most notably the TEAD family of proteins (TEAD1-4).[4][5] This interaction is crucial for the transcription of genes that promote cell proliferation, survival, and inhibit apoptosis.

TEAD proteins themselves are subject to post-translational modification, specifically auto-palmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This modification is essential for the stability of TEAD proteins and for their interaction with YAP/TAZ. Consequently, targeting this lipid-binding pocket to inhibit TEAD auto-palmitoylation has emerged as a promising strategy for disrupting the oncogenic output of the Hippo pathway.

This compound is a novel small molecule inhibitor designed to target this central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation and subsequent interaction with YAP/TAZ.

Mechanism of Action of this compound

This compound functions as a reversible, pan-TEAD inhibitor. Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation. By binding to the central lipid-binding pocket of TEAD proteins, this compound prevents the covalent attachment of palmitate. This has two major downstream consequences:

  • Disruption of the YAP/TAZ-TEAD Interaction: Palmitoylation is a prerequisite for a stable and functional interaction between TEAD and its coactivators YAP and TAZ. By inhibiting this modification, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.

  • Destabilization of TEAD Proteins: The binding of palmitate to the central pocket contributes to the overall stability of TEAD proteins. Inhibition of palmitoylation by this compound leads to the destabilization and subsequent degradation of TEADs.

This dual mechanism leads to the suppression of TEAD-dependent gene transcription and, consequently, the inhibition of proliferation in cancer cells that are reliant on YAP/TAZ-TEAD signaling.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound (TM2) from in vitro and cell-based assays as reported by Hu L, et al. (2022).

Assay TEAD Isoform IC50 (nM)
TEAD Auto-palmitoylationTEAD225.3
TEAD438.7
Cell Line Cancer Type Assay IC50 (nM)
NCI-H226MesotheliomaCell Viability150
MSTO-211HMesotheliomaCell Viability250
NCI-H2052MesotheliomaCell Viability300
NCI-H28MesotheliomaCell Viability>10,000

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Assays

This assay is used to screen for and quantify the inhibition of TEAD auto-palmitoylation by small molecules.

Principle: Recombinant TEAD protein is incubated with an alkyne-tagged palmitoyl-CoA analog. If auto-palmitoylation occurs, the alkyne tag is incorporated into the TEAD protein. This is followed by a "click" reaction where an azide-containing reporter molecule (e.g., biotin-azide) is covalently attached to the alkyne tag. The resulting biotinylated TEAD can then be detected and quantified using a standard ELISA protocol with a streptavidin-HRP conjugate and a colorimetric substrate.

Protocol:

  • Coating: Coat a 96-well high-binding plate with recombinant TEAD protein (e.g., TEAD2 or TEAD4 YAP-binding domain) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Incubation: Add serial dilutions of this compound or control compounds to the wells and incubate for 30 minutes at room temperature.

  • Palmitoylation Reaction: Add the alkyne-palmitoyl-CoA analog to a final concentration of 2 µM and incubate for 1 hour at room temperature to allow for auto-palmitoylation.

  • Washing: Wash the plate three times with wash buffer.

  • Click Reaction: Add the click reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H226, MSTO-211H) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and calculate IC50 values using a non-linear regression model.

In Vivo Assays

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Preparation: Culture NCI-H226 cells to ~80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizations of Pathways and Workflows

Hippo_Pathway cluster_off Hippo Pathway OFF cluster_on Hippo Pathway ON YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation pYAP_TAZ p-YAP/TAZ TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Binds Nucleus->TEAD MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates LATS1_2->pYAP_TAZ Phosphorylates Cytoplasm Cytoplasmic Degradation pYAP_TAZ->Cytoplasm Extracellular_Signals Extracellular Signals (e.g., Cell-Cell Contact) Extracellular_Signals->MST1_2

Caption: The core kinase cascade of the Hippo signaling pathway.

TEAD_IN_8_MOA cluster_TEAD TEAD Protein TEAD_Protein TEAD Lipid_Pocket Lipid-Binding Pocket Palmitoylated_TEAD Palmitoylated TEAD (Active) Lipid_Pocket->Palmitoylated_TEAD Leads to Lipid_Pocket->Inhibition Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Lipid_Pocket Binds Transcriptional_Complex YAP/TAZ-TEAD Complex Palmitoylated_TEAD->Transcriptional_Complex YAP_TAZ YAP/TAZ YAP_TAZ->Transcriptional_Complex Gene_Transcription Oncogenic Gene Transcription Transcriptional_Complex->Gene_Transcription TEAD_IN_8 This compound TEAD_IN_8->Lipid_Pocket Binds & Blocks Inhibition->Palmitoylated_TEAD Prevents Formation

Caption: Mechanism of action of this compound on TEAD auto-palmitoylation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (TEAD Auto-palmitoylation) IC50_determination IC50 Determination Biochemical_Assay->IC50_determination Cell_Culture Cancer Cell Lines (e.g., NCI-H226) IC50_determination->Cell_Culture Leads to Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability IC50_determination_cell Cellular IC50 Cell_Viability->IC50_determination_cell Determine Xenograft_Model Xenograft Mouse Model (NCI-H226) IC50_determination_cell->Xenograft_Model Leads to Treatment Treatment with This compound Xenograft_Model->Treatment Tumor_Growth_Inhibition Tumor Growth Inhibition Measurement Treatment->Tumor_Growth_Inhibition

References

TEAD-IN-8: A Technical Guide to its Mechanism and Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8, also referred to as TM2, is a novel, potent, and reversible small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4] As the core mediators of the Hippo signaling pathway's transcriptional output, TEAD proteins, in complex with the coactivators YAP and TAZ, play a critical role in regulating the expression of genes involved in cell proliferation, survival, and organ size. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a key driver in the development and progression of various cancers. This compound presents a promising therapeutic strategy by directly targeting TEAD function and disrupting its transcriptional activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on gene transcription, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of TEAD Auto-palmitoylation

The primary mechanism of action of this compound is the inhibition of TEAD auto-palmitoylation. Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD lipid-binding pocket, is essential for the stable association of TEAD with YAP/TAZ. By binding to this pocket, this compound prevents this critical post-translational modification, thereby disrupting the formation of the functional TEAD-YAP/TAZ transcriptional complex.

A co-crystal structure of this compound (TM2) in complex with the YAP-binding domain of TEAD2 has revealed a novel binding mode. The inhibitor occupies not only the known hydrophobic lipid-binding pocket but also extends into an adjacent hydrophilic side pocket. This unique interaction leads to significant conformational changes in the interacting amino acid residues, providing a structural basis for its potent inhibitory activity.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Assay TEAD Isoform IC50 Value (nM) Reference
In Vitro Auto-palmitoylationTEAD438
In Vitro Auto-palmitoylationTEAD2156

Table 1: Biochemical Inhibition of TEAD Auto-palmitoylation by this compound (TM2)

Cell Line Cancer Type IC50 Value (µM) Reference
NCI-H226Malignant Pleural Mesothelioma~1N/A
SNU-1079Biliary Cancer~1N/A
OVCAR-8Ovarian Cancer>10N/A

Table 2: Anti-proliferative Activity of this compound (TM2) in Cancer Cell Lines (Note: Specific IC50 values from the primary publication were presented graphically; precise numerical values are estimations from these graphs).

Effect on Gene Transcription

This compound potently and specifically suppresses the transcriptional activity of the TEAD-YAP complex. RNA sequencing (RNA-seq) analysis in YAP-dependent cancer cell lines treated with this compound revealed a significant downregulation of canonical Hippo pathway target genes.

Gene Fold Change (this compound Treatment) Function Reference
CTGFDownregulatedCell adhesion, proliferation, angiogenesisN/A
CYR61DownregulatedCell adhesion, migration, proliferationN/A
ANKRD1DownregulatedTranscriptional regulation, cell signalingN/A

Table 3: Effect of this compound (TM2) on the Expression of Key TEAD-YAP Target Genes (Note: The primary publication describes a significant suppression of the YAP transcriptional signature, with CTGF and CYR61 being well-established targets. Specific fold-change values require direct access to the RNA-seq supplementary data).

Experimental Protocols

In Vitro TEAD Auto-palmitoylation Assay

This assay measures the ability of this compound to inhibit the auto-palmitoylation of recombinant TEAD protein.

Materials:

  • Recombinant human TEAD protein (e.g., TEAD2 or TEAD4)

  • Palmitoyl-CoA

  • This compound (TM2) at various concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Anti-TEAD antibody

Procedure:

  • Prepare a reaction mixture containing recombinant TEAD protein and reaction buffer.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the auto-palmitoylation reaction by adding Palmitoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detect the level of TEAD protein using a specific anti-TEAD antibody and a suitable detection method (e.g., chemiluminescence).

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • YAP-dependent cancer cell lines (e.g., NCI-H226, SNU-1079) and control cell lines (e.g., OVCAR-8)

  • Cell culture medium and supplements

  • This compound (TM2) at various concentrations

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow for the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Normalize the data to vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

RNA Sequencing (RNA-seq) Analysis

This protocol outlines the steps for analyzing global gene expression changes in response to this compound treatment.

Procedure:

  • Culture YAP-dependent cancer cells and treat with this compound or vehicle control for a defined time period (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Prepare RNA-seq libraries from the extracted RNA.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, including:

    • Quality control of raw reads.

    • Alignment of reads to a reference genome.

    • Quantification of gene expression levels.

    • Differential gene expression analysis between this compound treated and control samples.

    • Gene set enrichment analysis (GSEA) to identify enriched pathways and gene signatures.

Mandatory Visualizations

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Cytoplasmic Sequestration & Degradation YAP_TAZ->YAP_TAZ_p Phosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD Gene_Transcription Target Gene Transcription (CTGF, CYR61) TEAD->Gene_Transcription activates YAP_TAZ_n->TEAD binds to TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits palmitoylation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Palmitoylation_Assay TEAD Auto-palmitoylation Assay IC50_Biochem Biochemical IC50 Palmitoylation_Assay->IC50_Biochem Cell_Culture Cancer Cell Lines (YAP-dependent) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction IC50_Cell Cellular IC50 Viability_Assay->IC50_Cell RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Gene_Expression Differential Gene Expression Analysis RNA_Seq->Gene_Expression

References

Exploring the Specificity of TEAD-IN-8 for TEAD Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of TEAD-IN-8, a novel inhibitor of the TEA Domain (TEAD) family of transcription factors. The TEAD proteins (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, and their dysregulation is implicated in various cancers. Understanding the precise binding characteristics and potential off-target effects of inhibitors like this compound is paramount for its development as a chemical probe and potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound Specificity

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound and related compounds against the four human TEAD paralogs.

Table 1: In Vitro Inhibitory Activity of this compound (TM2) against TEAD Palmitoylation

TEAD ParalogIC50 (nM)Assay TypeReference
TEAD2156In vitro palmitoylation assay[1]
TEAD438In vitro palmitoylation assay[1]
TEAD1Data not explicitly reported for this compound (TM2). A precursor compound, DC-TEADin1072, showed an IC50 of 610 nM.In vitro palmitoylation assay[2]
TEAD3Data not explicitly reported for this compound (TM2). A precursor compound, DC-TEADin1072, showed an IC50 of 580 nM.In vitro palmitoylation assay[2]

Note: this compound (TM2) was developed through optimization of a chemical series that includes DC-TEADin1072. While direct IC50 values for this compound against TEAD1 and TEAD3 are not provided in the primary literature, its development from a pan-TEAD inhibitor scaffold suggests activity against all four paralogs.

Table 2: Comparative Pan-TEAD Inhibitor Activity

For comparative purposes, the activity of a known pan-TEAD inhibitor, ISM-6331, is presented below. This provides context for the level of potency and pan-isoform activity that can be achieved.

TEAD ParalogISM-6331 IC50 (µM)Assay Type
TEAD10.3Thermal Shift Assay
TEAD20.6Thermal Shift Assay
TEAD30.1Thermal Shift Assay
TEAD40.2Thermal Shift Assay

Off-Target Specificity of this compound

Comprehensive off-target profiling data for this compound, such as a broad kinase panel screen (e.g., KINOMEscan®), is not publicly available at the time of this writing. For a thorough assessment of specificity, it is crucial to evaluate the binding of this compound against a wide range of kinases and other potential off-targets. A typical approach for this is described in the experimental protocols section. For reference, a potent pan-TEAD inhibitor, ISM-6331, was reported to have a very low off-target risk in a Safety 44 panel test[3].

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 binds TEADs TEAD1-4 YAP_TAZ->TEADs translocates and binds 14-3-3->YAP_TAZ_p sequesters in cytoplasm Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes activates TEAD_IN_8 This compound TEAD_IN_8->TEADs inhibits

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.

TR_FRET_Workflow cluster_assay_prep Assay Preparation cluster_reaction Reaction Incubation cluster_detection Detection Reagents Prepare Assay Buffer, TEAD-Donor, YAP-Acceptor Mix Mix TEAD-Donor, YAP-Acceptor, and this compound Reagents->Mix Compound Serially Dilute This compound Compound->Mix Incubate Incubate at RT Mix->Incubate Read Read TR-FRET Signal (Excitation at Donor Wavelength, Emission at Donor and Acceptor Wavelengths) Incubate->Read Analyze Calculate FRET Ratio and Determine IC50 Read->Analyze

Caption: Experimental workflow for a TR-FRET based TEAD-YAP interaction assay.

AlphaLISA_Workflow cluster_assay_prep Assay Preparation cluster_reaction Reaction Incubation cluster_detection Detection Reagents Prepare Assay Buffer, Biotinylated-YAP, TEAD-Acceptor Beads, Streptavidin-Donor Beads Mix1 Mix Biotinylated-YAP, TEAD-Acceptor Beads, and this compound Reagents->Mix1 Compound Serially Dilute This compound Compound->Mix1 Incubate1 Incubate at RT Mix1->Incubate1 Add_Donor Add Streptavidin-Donor Beads Incubate1->Add_Donor Incubate2 Incubate at RT (in dark) Add_Donor->Incubate2 Read Read AlphaLISA Signal (Excitation at 680 nm, Emission at 520-620 nm) Incubate2->Read Analyze Calculate Signal Inhibition and Determine IC50 Read->Analyze

Caption: Experimental workflow for an AlphaLISA based TEAD-YAP interaction assay.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay quantitatively measures the disruption of the TEAD-YAP protein-protein interaction by an inhibitor.

Materials:

  • Purified, recombinant human TEAD protein (e.g., TEAD4) tagged with a FRET donor (e.g., Terbium cryptate).

  • Purified, recombinant human YAP protein fragment (containing the TEAD-binding domain) tagged with a FRET acceptor (e.g., d2).

  • This compound or other test compounds.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well low-volume, non-binding surface microplates.

  • TR-FRET compatible microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reagent Preparation: Dilute the donor-labeled TEAD and acceptor-labeled YAP proteins to their optimal concentrations in the assay buffer. These concentrations should be predetermined through titration experiments to achieve a robust assay window.

  • Assay Reaction: a. To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO vehicle). b. Add the donor-labeled TEAD protein solution (e.g., 5 µL) to all wells. c. Add the acceptor-labeled YAP protein solution (e.g., 5 µL) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Detection: a. Measure the fluorescence emission at two wavelengths using a TR-FRET plate reader: the donor emission wavelength (e.g., 620 nm for Terbium) and the acceptor emission wavelength (e.g., 665 nm for d2). b. The reader should be set with a time delay (e.g., 60 µs) to minimize background fluorescence.

  • Data Analysis: a. Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for TEAD-YAP Interaction

This bead-based immunoassay provides a sensitive method for detecting the disruption of the TEAD-YAP interaction.

Materials:

  • Biotinylated YAP protein fragment.

  • TEAD protein tagged with an epitope (e.g., His-tag or GST-tag).

  • Streptavidin-coated Donor beads.

  • Anti-epitope-tag-conjugated Acceptor beads (e.g., anti-His or anti-GST).

  • This compound or other test compounds.

  • AlphaLISA assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • 384-well white opaque microplates.

  • AlphaLISA-compatible microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in the AlphaLISA assay buffer.

  • Reagent Preparation: Dilute the biotinylated YAP, tagged TEAD protein, and both Donor and Acceptor beads to their optimal concentrations in the assay buffer.

  • Assay Reaction: a. Add the diluted this compound or control to the wells of the microplate. b. Add the tagged TEAD protein and the biotinylated YAP protein to the wells. c. Incubate for a period (e.g., 30-60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding. d. Add the Acceptor beads and incubate for a further period (e.g., 60 minutes) at room temperature. e. Add the Donor beads and incubate for a final period (e.g., 30-60 minutes) at room temperature in the dark.

  • Detection: Read the plate on an AlphaLISA-compatible reader, exciting at 680 nm and measuring the emission at 520-620 nm.

  • Data Analysis: a. Plot the AlphaLISA signal against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a suitable dose-response curve model.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

  • Cell line expressing endogenous TEAD proteins (e.g., a cancer cell line known to be dependent on TEAD activity).

  • This compound or other test compounds.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to a TEAD isoform.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment: a. Culture the chosen cell line to a high confluency. b. Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) in the cell culture incubator.

  • Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the different aliquots to a range of temperatures (e.g., from 37°C to 70°C in a thermal cycler for a fixed time, typically 3 minutes). d. Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or sonication. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: a. Collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using a TEAD-specific antibody.

  • Data Analysis: a. Quantify the band intensities for the TEAD protein at each temperature for both the vehicle- and this compound-treated samples. b. Plot the normalized band intensity against the temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the TEAD protein due to inhibitor binding, thus confirming target engagement. An isothermal dose-response format can also be used, where cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature to determine the EC50 of target engagement.

Kinome Profiling for Off-Target Selectivity

To assess the off-target effects of this compound on the human kinome, a comprehensive screening against a large panel of kinases is recommended. This is typically performed as a fee-for-service by specialized companies.

General Procedure (e.g., KINOMEscan®):

  • Assay Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Execution: a. This compound is incubated with a diverse panel of human kinases (typically over 400). b. The amount of each kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: a. The results are typically reported as the percentage of the kinase that is inhibited by this compound at a specific concentration (e.g., 1 µM). b. A lower percentage of remaining bound kinase indicates a stronger interaction between this compound and that particular kinase. c. The data can be visualized as a dendrogram of the human kinome, with circles indicating the kinases that are significantly inhibited, providing a clear visual representation of the inhibitor's selectivity.

By employing these methodologies, researchers can gain a thorough understanding of the specificity and selectivity of this compound, which is essential for its validation as a research tool and for any further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for TEAD-IN-8 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8 is a potent and specific small molecule inhibitor of the transcriptional activity of TEA Domain (TEAD) family transcription factors.[1] The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2][3] When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD transcription factors.[4][5] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[4][6] Dysregulation of the Hippo pathway, leading to constitutive TEAD-YAP/TAZ activity, is implicated in the development and progression of various cancers.[4][5] this compound offers a promising tool for investigating the therapeutic potential of targeting this pathway.

This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to quantify its inhibitory effect on TEAD-YAP mediated transcription.

Mechanism of Action

This compound functions by inhibiting the transcriptional activities of the TEAD-YAP complex.[1] This prevents the expression of downstream target genes involved in cell proliferation and survival. The precise mechanism of this compound is through the disruption of the TEAD-YAP interaction, thereby preventing the recruitment of the transcriptional machinery to the promoters of target genes.

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of the YAP and TAZ co-activators. In a simplified model, when the pathway is "ON" (e.g., due to high cell density), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the pathway is "OFF", unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD, and activate gene transcription. This compound acts downstream in this pathway, directly interfering with the TEAD-YAP transcriptional complex.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ_P->YAP_TAZ dephosphorylation (Hippo OFF) Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocates TEAD TEAD TEAD_YAP_TAZ TEAD-YAP/TAZ Complex TEAD->TEAD_YAP_TAZ YAP_TAZ_N->TEAD YAP_TAZ_N->TEAD_YAP_TAZ Target_Genes Target Gene Expression TEAD_YAP_TAZ->Target_Genes activates TEAD_IN_8 This compound TEAD_IN_8->TEAD_YAP_TAZ inhibits

Figure 1: Simplified Hippo Signaling Pathway and the point of intervention for this compound.

Quantitative Data Summary

CompoundAssay SystemCell LineIC50 / EC50Reference
Compound 28xGTIIC-Luciferase ReporterHEK293T6.5 µM[4]
CPD3.1GAL4-TEAD ReporterHeLa~33-44 µM[7]
Okadaic AcidTEAD ReporterMCF7~0.13 µM[2]
H2O2TEAD ReporterMCF7~7.5 mM[2]

Note: The potency of this compound should be determined empirically using the protocol below, and the above values serve as a reference for the expected range of activity for TEAD inhibitors.

Experimental Protocols

TEAD-YAP Luciferase Reporter Assay

This protocol is designed to measure the inhibition of TEAD-YAP transcriptional activity by this compound. It is adapted from established protocols for similar assays.[2][4]

Materials:

  • Cell Line: HEK293T or a similar human cell line with low endogenous Hippo pathway activity. Alternatively, a commercially available TEAD reporter cell line such as the TEAD Luciferase Reporter MCF7 Cell Line can be used.[2]

  • TEAD Reporter Plasmid: A luciferase reporter plasmid containing multiple TEAD binding sites (e.g., 8xGTIIC-luciferase).[4]

  • Control Plasmid: A constitutively expressed reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency and cell viability.

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and antibiotics.

  • Luciferase Assay System: A commercial dual-luciferase reporter assay system.

  • Luminometer: A plate-reading luminometer capable of measuring firefly and Renilla luciferase activity.

  • White, clear-bottom 96-well plates.

Experimental Workflow:

Figure 2: Overall experimental workflow for the this compound luciferase reporter assay.

Protocol:

Day 1: Cell Seeding

  • Culture and expand the chosen cell line in appropriate growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of growth medium.[4]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes the TEAD reporter plasmid and the control Renilla plasmid.

  • Carefully add the transfection mix to each well.

  • Gently swirl the plate to ensure even distribution.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[4]

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Day 4: Luciferase Assay

  • Equilibrate the luciferase assay reagents to room temperature.

  • Remove the medium from the wells.

  • Wash the cells once with PBS.

  • Lyse the cells by adding the lysis buffer provided in the luciferase assay kit.

  • Follow the manufacturer's instructions for the dual-luciferase assay system to measure both firefly and Renilla luciferase activity using a luminometer.

Data Analysis:

  • Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Normalized value of this compound treated well / Average normalized value of vehicle control wells))

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting

  • Low Luciferase Signal:

    • Optimize transfection efficiency.

    • Increase the amount of reporter plasmid.

    • Ensure the luminometer is set to the correct sensitivity.

  • High Variability between Replicates:

    • Ensure accurate and consistent pipetting.

    • Check for uniform cell seeding.

    • Mix reagents thoroughly.

  • Inconsistent IC50 Values:

    • Ensure the stability and purity of this compound.

    • Verify the accuracy of serial dilutions.

    • Maintain consistent incubation times.

Conclusion

The TEAD-YAP luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of compounds like this compound. This protocol provides a detailed framework for researchers to evaluate the potency of this compound and to further investigate its potential as a therapeutic agent in cancers with dysregulated Hippo signaling. Careful execution of the protocol and data analysis will yield reliable and reproducible results, contributing to the advancement of novel cancer therapies.

References

TEAD-IN-8 Protocol for Cell Proliferation Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8, also known as TM2, is a potent and specific small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. By inhibiting the auto-palmitoylation of TEAD, this compound effectively disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This disruption leads to the downregulation of transcriptional programs involved in cell proliferation, survival, and tumorigenesis. These application notes provide detailed protocols for utilizing this compound in cell proliferation studies, including methodologies for assessing its anti-proliferative activity and confirming its mechanism of action.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

This compound targets the lipid pocket of TEAD proteins, preventing their auto-palmitoylation, a post-translational modification essential for their stability and interaction with YAP/TAZ. By inhibiting this process, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the suppression of downstream target gene expression and a subsequent reduction in cell proliferation.

This compound Mechanism of Action cluster_0 Hippo Pathway 'OFF' cluster_1 This compound Intervention YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Binding Target Genes (CTGF, CYR61) Target Genes (CTGF, CYR61) TEAD->Target Genes (CTGF, CYR61) Transcription Cell Proliferation Cell Proliferation Target Genes (CTGF, CYR61)->Cell Proliferation Promotion This compound This compound TEAD_inhibited TEAD (inhibited) This compound->TEAD_inhibited Inhibits auto-palmitoylation Target Gene Repression Target Gene Repression TEAD_inhibited->Target Gene Repression YAP/TAZ_2 YAP/TAZ YAP/TAZ_2->TEAD_inhibited Binding Disrupted Inhibition of Proliferation Inhibition of Proliferation Target Gene Repression->Inhibition of Proliferation

Figure 1: Simplified signaling pathway of this compound mechanism of action.

Quantitative Data

The inhibitory activity of this compound on TEAD auto-palmitoylation and its anti-proliferative effects on cancer cell lines are summarized below.

Parameter TEAD Isoform IC50 (nM) Reference
Auto-palmitoylation InhibitionTEAD2156[1]
TEAD438[1]

Table 1: In vitro inhibitory activity of this compound (TM2) against TEAD auto-palmitoylation.

Cell Line Cancer Type IC50 (µM) Assay Duration
NCI-H226Malignant Pleural MesotheliomaNot explicitly stated, but potent anti-proliferative effects observed72 hours
Huh7Hepatocellular Carcinoma0.72 (Tumor sphere formation)Not specified
MDA-MB-231Breast CancerPotent inhibition of target genes observed, suggesting anti-proliferative activity24 hours (for gene expression)

Table 2: Anti-proliferative activity of this compound (TM2) in YAP-dependent cancer cell lines. Note: Specific IC50 values for cell viability are not consistently reported in the literature; however, the compound demonstrates potent activity in functional assays.

Experimental Protocols

Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)

This protocol outlines the steps to determine the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound (TM2)

  • YAP-dependent cancer cell line (e.g., NCI-H226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for NCI-H226)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Count the cells and adjust the concentration to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A DMSO-only control should be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the DMSO control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][3]

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell Proliferation Assay Workflow cluster_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the CCK-8 cell proliferation assay.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between YAP and TEAD in cells.

Materials:

  • YAP-dependent cancer cell line (e.g., NCI-H226)

  • This compound (TM2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-YAP or Anti-pan-TEAD antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-TEAD or Anti-YAP antibody for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Culture NCI-H226 cells to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or a DMSO control for 24 hours.[4]

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the appropriate primary antibodies (e.g., anti-pan-TEAD and anti-YAP) followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the this compound treated samples indicates disruption of the YAP-TEAD interaction.[4][5]

Co-Immunoprecipitation Workflow cluster_workflow A Treat cells with this compound B Lyse cells A->B C Incubate lysate with anti-YAP Ab B->C D Add Protein A/G beads C->D E Wash beads D->E F Elute proteins E->F G SDS-PAGE & Western Blot F->G H Probe for TEAD & YAP G->H

Figure 3: Workflow for Co-Immunoprecipitation.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the effect of this compound on the expression of YAP/TAZ-TEAD target genes.

Materials:

  • YAP-dependent cancer cell line (e.g., NCI-H226)

  • This compound (TM2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction:

    • Culture and treat cells with this compound as described in the Co-IP protocol.

    • After the treatment period (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[6]

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the DMSO control, normalized to the housekeeping gene. A decrease in the expression of CTGF and CYR61 would confirm the inhibitory effect of this compound on YAP/TAZ-TEAD transcriptional activity.[7]

Troubleshooting

  • Low signal in CCK-8 assay: Increase cell seeding density or extend the incubation time with the CCK-8 reagent.

  • High background in Western blot: Increase the number of washes during the co-immunoprecipitation steps and optimize antibody concentrations.

  • Variability in qPCR results: Ensure high-quality RNA and accurate pipetting. Use validated primers and run technical replicates.

Conclusion

This compound is a valuable tool for studying the role of the Hippo-YAP/TAZ-TEAD signaling pathway in cell proliferation. The protocols provided here offer a framework for assessing its anti-proliferative efficacy and confirming its mechanism of action in relevant cancer cell models. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.

References

Application Notes and Protocols: Assessing Cell Proliferation with EdU Staining Following TEAD-IN-8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[2] The TEA domain (TEAD) family of transcription factors are the most downstream effectors of the Hippo pathway.[3] When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4]

TEAD-IN-8 is a potent and specific small molecule inhibitor that targets the TEAD-YAP interaction, thereby inhibiting TEAD transcriptional activity and suppressing the proliferation of cancer cells dependent on this interaction.[5] This application note provides a detailed protocol for utilizing 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining to accurately measure the anti-proliferative effects of this compound. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its detection via a click chemistry reaction offers a sensitive and robust method for quantifying cell proliferation.

Principle of the Assay

This protocol involves treating cultured cells with this compound to inhibit TEAD-mediated gene transcription, which is expected to arrest the cell cycle and reduce cell proliferation. Following treatment, the cells are incubated with EdU, which is incorporated into the DNA of actively dividing cells. The incorporated EdU is then detected by a fluorescent azide (B81097) through a copper-catalyzed click reaction. The percentage of EdU-positive cells, representing the proliferating cell population, can then be quantified using fluorescence microscopy or flow cytometry. This allows for the determination of the dose-dependent inhibitory effect of this compound on cell proliferation and the calculation of its half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory effect of this compound on cell proliferation can be quantified by calculating the percentage of EdU-positive cells at various concentrations of the inhibitor. This data can be used to generate a dose-response curve and determine the IC50 value.

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines Determined by EdU Proliferation Assay

Cell LineCancer TypeIC50 (nM)
NCI-H226Malignant Pleural Mesothelioma (NF2-deficient)9
MSTO-211HMalignant Pleural Mesothelioma (LATS1/2 mutant)50
NCI-H2052Malignant Pleural Mesothelioma (NF2 mutant)23
Mero14Malignant Pleural Mesothelioma (LATS2 mutant/NF2 deficient)24

Note: The IC50 values presented are representative values for pan-TEAD inhibitors in Hippo-altered cell lines and may vary depending on the specific experimental conditions and cell line used.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 activates GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 regulates MST1_2->LATS1_2 phosphorylates & activates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates SAV1 SAV1 SAV1->MST1_2 associates with MOB1 MOB1 MOB1->LATS1_2 associates with Degradation 14-3-3 binding & Proteasomal Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits binding Proliferation Cell Proliferation Target_Genes->Proliferation promotes

Caption: Hippo Signaling Pathway and this compound Mechanism of Action.

EdU_Workflow Experimental Workflow for EdU Staining with this compound Treatment cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation, Permeabilization & Staining cluster_analysis Image Acquisition & Analysis A 1. Seed cells in appropriate culture plates B 2. Treat cells with varying concentrations of this compound for 24-72 hours A->B C 3. Add 10 µM EdU to the culture medium and incubate for 2-4 hours B->C D 4. Fix cells with 4% paraformaldehyde C->D E 5. Permeabilize cells with 0.5% Triton X-100 D->E F 6. Perform Click-iT reaction with a fluorescent azide E->F G 7. Counterstain nuclei with DAPI or Hoechst F->G H 8. Acquire images using a fluorescence microscope G->H I 9. Quantify the percentage of EdU-positive cells H->I J 10. Generate dose-response curve and calculate IC50 I->J

Caption: Experimental Workflow for EdU Staining with this compound.

Experimental Protocols

Materials Required
  • Cell Line: A cell line known to be dependent on the Hippo-YAP/TAZ-TEAD pathway for proliferation (e.g., NCI-H226, MSTO-211H).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • This compound: Stock solution in DMSO.

  • EdU (5-ethynyl-2'-deoxyuridine): 10 mM stock solution in DMSO or PBS.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.5% Triton™ X-100 in PBS.

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Click-iT™ EdU Reaction Cocktail:

    • Click-iT™ Reaction Buffer

    • Copper Sulfate (CuSO4)

    • Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)

    • Reaction Buffer Additive (e.g., Sodium Ascorbate), prepare fresh.

  • Nuclear Counterstain: DAPI or Hoechst 33342.

  • Culture Plates: 96-well or other appropriate format for imaging or flow cytometry.

  • Fluorescence Microscope or Flow Cytometer.

Protocol

1. Cell Seeding:

  • Culture cells in their recommended complete growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 50-70% confluent at the time of EdU labeling. The optimal seeding density should be determined empirically for each cell line.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

2. This compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a duration sufficient to observe an anti-proliferative effect, typically 24 to 72 hours. The optimal treatment time may need to be determined experimentally.

3. EdU Labeling:

  • Following the this compound treatment, add EdU to each well to a final concentration of 10 µM.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time with EdU depends on the cell cycle length of the cell line and should be optimized.

4. Cell Fixation and Permeabilization:

  • Carefully aspirate the medium from the wells.

  • Gently wash the cells once with PBS.

  • Add 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Aspirate the fixation solution and wash the cells twice with 3% BSA in PBS.

  • Add 100 µL of 0.5% Triton™ X-100 in PBS to each well and incubate for 20 minutes at room temperature to permeabilize the cells.

  • Aspirate the permeabilization solution and wash the cells twice with 3% BSA in PBS.

5. EdU Detection (Click Reaction):

  • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail for one well includes the Click-iT™ reaction buffer, CuSO4, a fluorescent azide, and a reaction buffer additive.

  • Aspirate the wash buffer from the wells.

  • Add 50-100 µL of the Click-iT™ reaction cocktail to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Aspirate the reaction cocktail and wash the cells once with 3% BSA in PBS.

6. Nuclear Staining:

  • Add 100 µL of a working solution of DAPI (e.g., 300 nM in PBS) or Hoechst 33342 to each well.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Aspirate the nuclear stain and wash the cells twice with PBS.

  • Leave the final PBS wash in the wells for imaging.

7. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorescent azide and the nuclear counterstain.

  • Capture multiple images from different fields for each well to ensure representative data.

  • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the results.

    • Count the total number of nuclei (DAPI or Hoechst positive).

    • Count the number of proliferating cells (EdU positive).

  • Calculate the percentage of EdU-positive cells for each concentration of this compound:

    • % Proliferating Cells = (Number of EdU-positive cells / Total number of cells) x 100

  • Plot the percentage of proliferating cells against the log of the this compound concentration to generate a dose-response curve.

  • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete washingIncrease the number and duration of wash steps.
Insufficient blockingEnsure the use of 3% BSA in the wash buffer.
Weak EdU Signal Insufficient EdU incubation timeOptimize the EdU labeling time for your cell line.
Inefficient click reactionPrepare the reaction cocktail fresh and protect it from light. Ensure all components are added in the correct order.
Cell cycle arrest due to other factorsEnsure cells are healthy and in the logarithmic growth phase before treatment.
Cell Detachment Harsh pipettingBe gentle during washing and solution changes.
Toxicity of this compound at high concentrationsAssess cell viability with a trypan blue exclusion assay. Adjust the concentration range if necessary.

Conclusion

The EdU staining protocol provides a reliable and sensitive method for assessing the anti-proliferative effects of the TEAD inhibitor, this compound. By accurately quantifying the percentage of cells undergoing DNA synthesis, researchers can effectively determine the potency of this compound and its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. Careful optimization of cell seeding density, drug treatment duration, and EdU labeling time is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Wound Healing Assay Using TEAD-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEA domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway, mediating the transcriptional output of its co-activators, YAP and TAZ. The interaction between YAP/TAZ and TEAD is crucial for promoting the expression of genes involved in cell proliferation and migration.[1][2][3] Consequently, inhibiting the TEAD-YAP/TAZ interaction presents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.[1][4]

TEAD-IN-8 is a novel, potent, and specific small molecule inhibitor of TEAD-YAP transcriptional activities.[5] By disrupting the TEAD-YAP complex, this compound is expected to suppress the pro-tumorigenic functions of the Hippo pathway, including cell migration, a key process in wound healing and cancer metastasis.[6][7]

This document provides detailed application notes and protocols for utilizing this compound in a wound healing (scratch) assay to assess its inhibitory effect on cell migration.

Mechanism of Action

The Hippo signaling pathway, when active, phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is inactive, allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that drive cell proliferation and migration.[1][2][3]

This compound functions by directly inhibiting the interaction between TEAD and YAP/TAZ. This disruption prevents the formation of the active transcriptional complex, thereby downregulating the expression of target genes responsible for cell migration.

Signaling Pathway Diagram

Hippo_Signaling_Pathway cluster_extracellular Cell-Cell Contact Cell-Cell Contact MST1_2 MST1_2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 YAP_TAZ YAP_TAZ YAP_TAZ_n YAP_TAZ_n YAP_TAZ->YAP_TAZ_n translocates

Experimental Protocols

Wound Healing (Scratch) Assay Protocol

This protocol details the steps to perform a wound healing assay to evaluate the effect of this compound on the migration of cancer cells.

Materials:

  • Cancer cell line with known Hippo pathway dysregulation (e.g., NCI-H226, MDA-MB-231, OVCAR-8)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips or a wound healing assay insert

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Wound:

    • Once the cells have reached confluency, carefully create a "scratch" or wound in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

    • Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment with this compound:

    • Replace the PBS with fresh serum-free or low-serum medium. The use of low-serum media is recommended to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.

    • Add this compound to the treatment wells at the desired concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM.

    • Add an equivalent amount of the vehicle (DMSO) to the control wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first images of the wounds (T=0 hours) using a phase-contrast microscope at 4x or 10x magnification.

    • It is crucial to mark the position of the images to ensure that the same field of view is captured at subsequent time points.

    • Incubate the plates at 37°C and 5% CO2.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) until the wounds in the control wells are nearly closed.

  • Data Analysis:

    • Measure the area or the width of the wound in the images from each time point. ImageJ or other image analysis software can be used for this purpose.

    • Calculate the percentage of wound closure at each time point for both the treated and control wells using the following formula:

      % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Experimental Workflow Diagram

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 24-well plate B Incubate until confluent monolayer forms A->B C Create a scratch in the monolayer B->C D Wash with PBS to remove debris C->D E Add serum-free media with This compound or vehicle D->E F Image wounds at 0h, 6h, 12h, 24h E->F G Measure wound area using ImageJ F->G H Calculate % Wound Closure G->H I Compare this compound treated vs. control H->I

Data Presentation

The quantitative data from the wound healing assay should be summarized in a table for easy comparison between different concentrations of this compound and the control group.

Treatment GroupConcentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control (DMSO)045 ± 592 ± 4
This compound138 ± 675 ± 7
This compound525 ± 453 ± 6
This compound1015 ± 331 ± 5
This compound208 ± 218 ± 4

Data are presented as mean ± standard deviation from three independent experiments. The values presented are hypothetical and for illustrative purposes.

Logical Relationship Diagram

Logical_Relationship TEAD_IN_8 This compound TEAD_YAP_Interaction Inhibition of TEAD-YAP Interaction TEAD_IN_8->TEAD_YAP_Interaction Gene_Transcription Decreased Transcription of Pro-migratory Genes TEAD_YAP_Interaction->Gene_Transcription Cell_Migration_Inhibition Inhibition of Cell Migration Gene_Transcription->Cell_Migration_Inhibition Wound_Closure Reduced Wound Closure in Scratch Assay Cell_Migration_Inhibition->Wound_Closure

Conclusion

This compound is a valuable tool for studying the role of the Hippo pathway in cell migration. The wound healing assay is a straightforward and effective method to quantify the inhibitory effects of this compound on cancer cell motility. The provided protocols and guidelines will aid researchers in designing and executing robust experiments to further elucidate the therapeutic potential of targeting the TEAD-YAP/TAZ interaction.

References

Application Notes and Protocols for TEAD-IN-8 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing TEAD-IN-8, a potent and reversible TEAD inhibitor, to study the interaction between TEAD (Transcriptional Enhanced Associate Domain) and YAP (Yes-associated protein) via co-immunoprecipitation (co-IP). This protocol is designed to enable researchers to effectively disrupt the TEAD-YAP interaction in a cellular context and analyze the subsequent effects.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional coactivator YAP is a key downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo pathway and the subsequent hyperactivation of the YAP-TEAD complex are implicated in the development and progression of various cancers.

This compound (also known as TM2) is a small molecule inhibitor that targets the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP. By inhibiting this process, this compound effectively disrupts the formation of the oncogenic TEAD-YAP transcriptional complex. Co-immunoprecipitation is a powerful technique to study protein-protein interactions, and in this context, it can be used to demonstrate the dose-dependent disruption of the TEAD-YAP interaction by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (TM2), providing a reference for its potency and effective concentrations in cellular assays.

ParameterValueTargetAssay TypeReference
IC₅₀ 38 nMTEAD4In vitro auto-palmitoylation assay[1][2]
IC₅₀ 156 nMTEAD2In vitro palmitoylation assay[1][2]
Effective Concentration 1 - 10 µMEndogenous TEAD1-YAPCo-Immunoprecipitation in NCI-H226 cells[1][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Hippo Signaling Pathway and the point of intervention for this compound.

Co_IP_Workflow start 1. Cell Culture & Treatment treatment Treat cells with this compound (TM2) (e.g., 0, 1, 5, 10 µM) for 24h start->treatment lysis 2. Cell Lysis preclear 3. Pre-clearing Lysate lysis->preclear ip 4. Immunoprecipitation (with anti-YAP or anti-TEAD antibody) preclear->ip capture 5. Capture with Protein A/G Beads ip->capture wash 6. Washing Steps capture->wash elution 7. Elution of Immunocomplexes wash->elution analysis 8. Western Blot Analysis (probe for TEAD and YAP) elution->analysis end Result: Assess TEAD-YAP Interaction analysis->end treatment->lysis

Caption: Experimental workflow for TEAD-YAP co-immunoprecipitation with this compound.

Experimental Protocol: TEAD-YAP Co-Immunoprecipitation with this compound

This protocol is adapted from established co-immunoprecipitation procedures and incorporates the use of this compound to demonstrate its effect on the TEAD-YAP interaction.

Materials and Reagents

Cell Lines:

  • A cell line with known Hippo pathway dependence and high levels of nuclear YAP, such as NCI-H226 (mesothelioma) or other suitable cancer cell lines.

Inhibitor:

  • This compound (TM2) (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)

Antibodies:

  • Primary antibody for immunoprecipitation (select one):

    • Rabbit anti-YAP antibody

    • Rabbit anti-pan-TEAD antibody

  • Primary antibodies for Western blotting:

    • Mouse anti-TEAD antibody (if IP is with anti-YAP) or Rabbit anti-TEAD antibody (if a different species from IP antibody is desired)

    • Rabbit anti-YAP antibody (if IP is with anti-TEAD)

  • Isotype control IgG (e.g., Rabbit IgG)

  • Secondary antibodies (HRP-conjugated)

Buffers and Solutions:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Phosphate-Buffered Saline (PBS)

  • Protein A/G magnetic beads or agarose (B213101) beads.

Procedure

1. Cell Culture and Treatment:

  • Plate the chosen cells and grow them to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0 µM [DMSO control], 1 µM, 5 µM, 10 µM) for 24 hours.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and incubate on ice for 15-20 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Protein Quantification and Lysate Normalization:

  • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentration of all samples with Cell Lysis Buffer.

4. Pre-clearing the Lysate (Optional but Recommended):

  • To a fraction of the lysate (e.g., 500 µg - 1 mg of total protein), add 20-30 µL of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

  • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

5. Immunoprecipitation:

  • To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-YAP or anti-pan-TEAD) or the corresponding isotype control IgG.

  • Incubate overnight at 4°C with gentle rotation.

  • Add 30-40 µL of Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

6. Washing:

  • Pellet the beads by centrifugation or using a magnetic rack and carefully discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the wash step 3-4 times to remove non-specific proteins.

7. Elution:

  • After the final wash, remove all residual wash buffer.

  • Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

  • Pellet the beads and collect the supernatant containing the eluted proteins.

8. Western Blot Analysis:

  • Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibodies (e.g., probe with anti-TEAD if you immunoprecipitated with anti-YAP, and vice versa) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Expected Outcome:

In the samples treated with this compound, a dose-dependent decrease in the amount of co-immunoprecipitated protein should be observed. For instance, if YAP was the bait protein, the amount of TEAD detected in the eluate should decrease as the concentration of this compound increases, demonstrating the inhibitor's efficacy in disrupting the TEAD-YAP interaction. The input lanes should show comparable levels of both proteins across all treatment conditions.

References

Application Notes and Protocols for Western Blot Analysis of TEAD-IN-8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blot analysis to evaluate the effects of TEAD-IN-8, a potent and specific inhibitor of TEAD-YAP transcriptional activities. The protocols outlined below cover cell treatment, protein extraction, and immunodetection of key proteins in the Hippo signaling pathway.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

This compound is a novel small molecule inhibitor that potently and specifically disrupts TEAD-YAP transcriptional activities. This is achieved by inhibiting the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their stability and interaction with YAP/TAZ.[1] Western blot analysis is a crucial technique to validate the efficacy of this compound by assessing its impact on the expression levels of downstream target proteins of the YAP/TAZ-TEAD complex.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Hippo signaling pathway and the mechanism by which this compound inhibits YAP/TAZ-TEAD-mediated transcription.

Hippo_Pathway_TEAD_IN_8 cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD_YAP_TAZ TEAD-YAP/TAZ Complex YAP_TAZ_n->TEAD_YAP_TAZ TEAD TEAD TEAD->TEAD_YAP_TAZ Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD_YAP_TAZ->Target_Genes activates transcription TEAD_IN_8 This compound TEAD_palmitoylation TEAD Palmitoylation TEAD_IN_8->TEAD_palmitoylation inhibits TEAD_palmitoylation->TEAD required for TEAD stability & YAP/TAZ interaction Upstream Signals Upstream Signals

Figure 1: Hippo Signaling Pathway and this compound Mechanism.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on TEAD palmitoylation. This data is based on findings reported by Hu et al. (2022), where this compound is referred to as TM2.[1] The study demonstrated a dose-dependent inhibition of both overexpressed Myc-TEAD1 and endogenous pan-TEAD palmitoylation in HEK293A and NCI-H226 cells, respectively.

Target ProteinCell LineThis compound ConcentrationObserved Effect on Palmitoylation
Myc-TEAD1HEK293A0.1 µMSignificant Inhibition
Myc-TEAD1HEK293A1 µMStrong Inhibition
Endogenous pan-TEADNCI-H2260.1 µMDiminished Palmitoylation
Endogenous pan-TEADNCI-H2261 µMNear-complete Inhibition

Note: The table provides a qualitative summary of the Western blot data presented in the source publication. For precise quantification, densitometric analysis of Western blots is required.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment.

Experimental Workflow Overview

The diagram below outlines the major steps involved in the Western blot analysis following this compound treatment.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blotting) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Detection and Imaging F->G H 8. Data Analysis G->H

Figure 2: Western Blot Experimental Workflow.
Cell Culture and this compound Treatment

  • Cell Seeding: Plate the chosen cancer cell line (e.g., NCI-H226, a mesothelioma cell line with a known Hippo pathway mutation) in 6-well plates or 10 cm dishes. Culture the cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Cell Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time and concentration may vary depending on the cell line and the specific research question.

Cell Lysis and Protein Extraction
  • Cell Harvesting:

    • Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

  • Lysis:

    • Add ice-cold lysis buffer to each well or dish. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysis Buffer Recipe (RIPA):

      • 50 mM Tris-HCl, pH 7.5

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

      • Protease Inhibitor Cocktail (add fresh)

      • Phosphatase Inhibitor Cocktail (add fresh)

    • Scrape the adherent cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.

  • Based on the protein concentrations, normalize the samples by diluting them with lysis buffer and 4x Laemmli sample buffer to ensure equal loading of total protein for each sample in the subsequent steps. A typical loading amount is 20-30 µg of total protein per lane.

SDS-PAGE
  • Sample Preparation: Boil the normalized protein samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the boiled samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. A 4-20% gradient gel is often suitable for a wide range of proteins.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Ensure proper orientation of the gel and membrane in the transfer apparatus.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST before proceeding.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer at the recommended concentrations.

    • Recommended Primary Antibodies:

      • pan-TEAD (1:1000)

      • YAP (1:1000)

      • p-YAP (Ser127) (1:1000)

      • CTGF (1:1000)

      • CYR61 (1:1000)

      • GAPDH or β-actin (1:5000) as a loading control.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove the unbound secondary antibody.

Detection and Imaging
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to the intensity of the loading control (GAPDH or β-actin) for each sample.

  • Compare the normalized protein expression levels across the different this compound concentrations and the vehicle control to determine the dose-dependent effects of the inhibitor.

References

Application Notes and Protocols: TEAD-IN-8 and MEK Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, experimental data, and detailed protocols for studying the combination of TEAD and MEK inhibitors in cancer research. The information is curated from preclinical studies and is intended to guide the design and execution of similar experimental workflows.

Introduction

The Hippo and RAS/MAPK signaling pathways are critical regulators of cell proliferation, survival, and differentiation.[1][2] Their dysregulation is a hallmark of many cancers.[3][4] The Hippo pathway effector, TEAD (Transcriptional Enhanced Associated Domain), and the RAS/MAPK pathway kinase, MEK (Mitogen-activated protein kinase kinase), have emerged as key therapeutic targets.[1][5] Concurrent inhibition of both TEAD and MEK presents a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.[6][7]

TEAD inhibitors, such as TEAD-IN-8 (also referred to as TM2), function by disrupting the interaction between TEAD and its coactivators YAP/TAZ, thereby inhibiting the transcription of genes that promote cell proliferation and survival.[8] MEK inhibitors, such as trametinib (B1684009) and mirdametinib, block the phosphorylation of ERK, a downstream effector in the RAS/RAF/MEK/ERK cascade, leading to cell cycle arrest and apoptosis.[4][9] The combination of these inhibitors is based on the rationale of dual blockade of two key oncogenic pathways, which can lead to synergistic anti-tumor effects and mitigate resistance mechanisms.[6][7]

Signaling Pathways

The Hippo and RAS/MAPK pathways are interconnected, with significant crosstalk influencing cancer progression and drug response. Understanding this interplay is crucial for the rationale behind combination therapy.

Signaling_Pathways cluster_Hippo Hippo Pathway cluster_MAPK RAS/MAPK Pathway NF2 NF2 MST1_2 MST1/2 NF2->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ | TEAD TEAD YAP_TAZ->TEAD RTK RTK YAP_TAZ->RTK Crosstalk (Feedback) Proliferation_Survival_Hippo Cell Proliferation & Survival TEAD->Proliferation_Survival_Hippo RAS RAS RTK->RAS RAS->LATS1_2 Crosstalk (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Cell Proliferation & Survival ERK->Proliferation_Survival_MAPK TEAD_IN_8 This compound TEAD_IN_8->TEAD | MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK |

Figure 1: Crosstalk between Hippo and RAS/MAPK signaling pathways.

Quantitative Data from Combination Studies

Preclinical studies have demonstrated the synergistic anti-tumor effects of combining TEAD and MEK inhibitors. The following tables summarize quantitative data from a study investigating the combination of the pan-TEAD inhibitor SW-682 and the MEK inhibitor mirdametinib in head and neck squamous cell carcinoma (HNSCC) cell lines.[10] While specific data for this compound in combination with a MEK inhibitor were not available in the searched literature, it has been reported that a representative analog, TM2 (this compound), exhibits potent antiproliferative effects in combination with a MEK inhibitor in YAP-dependent cancer cells.[8]

Table 1: In Vitro Anti-proliferative Activity (IC50)

Cell LineInhibitorIC50 (nM)
CAL-33SW-682969
SCC-25SW-68215.2

Data from a study on the pan-TEAD inhibitor SW-682.[10]

Table 2: Synergy Analysis

Cell LineCombinationAverage Bliss ScoreInterpretation
SCC-25SW-682 + Mirdametinib10.7Synergistic Effect

A Bliss score >10 is indicative of a marked synergistic effect.[10]

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupDoseTGI (%)
SW-68230 mg/kg44
Mirdametinib1 mg/kg80
SW-682 + Mirdametinib30 mg/kg + 1 mg/kg93

Data from a CAL-33 xenograft model.[10]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the combination of TEAD and MEK inhibitors.

Cell Viability (MTT) Assay

This protocol is for determining the anti-proliferative effects of the inhibitors, alone and in combination.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound, MEK inhibitor, or combination start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Analyze data (Calculate IC50) read->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., CAL-33, SCC-25)

  • Complete culture medium

  • This compound

  • MEK inhibitor (e.g., trametinib, mirdametinib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the MEK inhibitor in culture medium.

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.

Colony Formation Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound and MEK inhibitor

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with the inhibitors, alone or in combination, at relevant concentrations.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitors every 3 days.

  • After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Western Blot Analysis

This protocol is for analyzing the expression and phosphorylation status of key proteins in the Hippo and MAPK pathways.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Treat cells and prepare lysates quantify Protein quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation (e.g., p-ERK, YAP) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect end Analyze bands detect->end

Figure 3: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and/or a MEK inhibitor for the desired time.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line (e.g., CAL-33)

  • Matrigel (optional)

  • This compound and MEK inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, MEK inhibitor alone, combination).

  • Administer the treatments according to the predetermined dosing schedule and route.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The combination of TEAD and MEK inhibitors represents a rational and promising therapeutic strategy for cancers with dysregulated Hippo and RAS/MAPK pathways. The provided data and protocols offer a framework for researchers to investigate this combination further, with the ultimate goal of translating these preclinical findings into effective clinical applications. While specific data for this compound combinations are still emerging, the synergistic effects observed with other TEAD inhibitors strongly support the continued exploration of this therapeutic approach.

References

Troubleshooting & Optimization

TEAD-IN-8 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TEAD-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and ensure the successful use of this novel TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and reversible small molecule inhibitor of the TEA domain (TEAD) family of transcription factors. It specifically inhibits the transcriptional activities of the TEAD-YAP (Yes-associated protein) complex. The Hippo signaling pathway regulates cell proliferation and apoptosis, and its dysregulation is implicated in various cancers. TEAD transcription factors are the downstream effectors of this pathway. By inhibiting TEAD, this compound effectively blocks the oncogenic functions driven by YAP. In the primary literature, this compound is also referred to as TM2.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is also reported to be soluble in ethanol (B145695).

Q3: What is the maximum concentration for a this compound stock solution?

A3: this compound is soluble in DMSO and ethanol up to 100 mM.[1] It is advisable to start with a high-concentration stock solution (e.g., 10 mM to 50 mM) in 100% DMSO to minimize the volume of solvent added to your cell culture, which can have off-target effects.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: No, it is not recommended to dissolve this compound directly in aqueous solutions. Like many small molecule inhibitors, this compound is hydrophobic and will not readily dissolve in water-based media, leading to precipitation and inaccurate concentrations in your experiments. A concentrated stock solution in an organic solvent like DMSO must be prepared first.

Troubleshooting Guide: Solubility Issues

One of the most common challenges when working with small molecule inhibitors like this compound is precipitation, either when preparing the stock solution or upon dilution into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: this compound Precipitates in DMSO Stock Solution
  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at a given temperature.

  • Solution:

    • Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes. This can help dissolve the compound.

    • Sonication: Use a bath sonicator for 5-10 minutes to aid in dissolution.

    • Reduce Concentration: If precipitation persists, prepare a new stock solution at a lower concentration (e.g., 10 mM).

Issue 2: Immediate Precipitation Upon Dilution in Cell Culture Media
  • Possible Cause: The aqueous environment of the cell culture medium causes the hydrophobic this compound to "crash out" of solution. This is a common issue when diluting a DMSO stock into a large volume of aqueous media.

  • Solution:

    • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.

    • Step-wise Dilution: Perform a serial dilution. Instead of adding a small volume of highly concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media.

    • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (ideally below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Rapid Mixing: When adding the this compound stock (or intermediate dilution) to the media, vortex or pipette the solution up and down immediately and vigorously to ensure rapid and even dispersion.

Issue 3: Delayed Precipitation in Cell Culture Media (in the incubator)
  • Possible Cause: Over time, the compound may come out of solution due to interactions with media components, temperature fluctuations, or evaporation.

  • Solution:

    • Check for Media Evaporation: Ensure proper humidification of your incubator to prevent media evaporation, which can increase the effective concentration of the compound.

    • Use Serum: If you are using serum-free media, consider whether your experimental design can tolerate the addition of a low percentage of fetal bovine serum (FBS), as serum proteins can help stabilize hydrophobic compounds.

    • Reduce Final Concentration: The working concentration of this compound may be too high for long-term stability in your specific media formulation. Try using a lower concentration if your experimental goals allow.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound.

SolventMaximum Concentration
DMSO100 mM
Ethanol100 mM

Molecular Weight of this compound: 435.57 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need:

    • Mass = 10 mmol/L * 1 mL * 435.57 g/mol = 4.3557 mg

  • Weigh out the calculated mass of this compound powder into a sterile vial.

  • Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Dilution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).

  • Calculate the volume of stock solution needed. To minimize DMSO toxicity, aim for a final DMSO concentration of ≤ 0.1%. For a 1 µM final concentration from a 10 mM stock, this would be a 1:10,000 dilution.

  • Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of 1:100 by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. This results in a 100 µM solution. b. Vortex this intermediate dilution immediately. c. Prepare the final 1 µM working solution by performing a 1:100 dilution of the intermediate solution into your final volume of pre-warmed media (e.g., add 10 µL of the 100 µM solution to 990 µL of media).

  • Add the final working solution to your cells.

  • Always include a vehicle control (e.g., 0.1% DMSO) in your experimental setup.

Visualizations

TEAD_Signaling_Pathway cluster_Hippo Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ YAP_TAZ_P->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Binds to Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription TEAD_IN_8 This compound TEAD_IN_8->TEAD Inhibits Hippo_Inactive Hippo Pathway Inactive (e.g., in cancer) Hippo_Inactive->YAP_TAZ Leads to Dephosphorylation Experimental_Workflow cluster_Stock_Prep Stock Solution Preparation cluster_Working_Sol Working Solution Preparation cluster_Cell_Treatment Cell Treatment start Weigh this compound Powder dissolve Dissolve in 100% DMSO to 10-50 mM start->dissolve store Aliquot and Store at -20°C dissolve->store intermediate Prepare Intermediate Dilution in Pre-warmed Media store->intermediate Use Stock final Prepare Final Dilution in Pre-warmed Media intermediate->final add_to_cells Add to Cells final->add_to_cells Treat incubate Incubate and Analyze add_to_cells->incubate Troubleshooting_Logic start Precipitation Observed? stock In Stock Solution? start->stock Yes media In Media? start->media No, in media stock_yes Warm to 37°C Sonicate Lower Concentration stock->stock_yes Yes media_immediate Immediate? media->media_immediate Yes media_delayed Delayed? media->media_delayed No, delayed immediate_sol Use Pre-warmed Media Perform Serial Dilution Increase Mixing Speed media_immediate->immediate_sol delayed_sol Check Incubator Humidity Lower Final Concentration Consider Media Components media_delayed->delayed_sol

References

Optimizing TEAD-IN-8 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TEAD-IN-8 and other TEAD inhibitors for cell culture experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. These proteins are crucial downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP and TAZ then bind to TEAD proteins in the nucleus, driving the expression of genes that promote cell proliferation and survival. TEAD inhibitors, such as this compound, work by disrupting the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of these oncogenic genes. Some TEAD inhibitors function by preventing the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with YAP/TAZ.

Q2: What is a typical starting concentration for this compound in cell culture?

The optimal concentration of a TEAD inhibitor is highly dependent on the specific cell line and the experimental endpoint. As a general starting point, it is recommended to perform a dose-response experiment covering a broad range of concentrations. Based on published data for similar TEAD inhibitors like VT107 and K-975, a starting range of 10 nM to 10 µM is advisable.

Q3: How do I determine the optimal concentration for my specific cell line?

The optimal concentration should be empirically determined by performing a dose-response curve. This involves treating your cells with a serial dilution of the TEAD inhibitor and assessing key readouts such as cell viability (e.g., using an MTT or CellTiter-Glo assay) and target engagement (e.g., by measuring the expression of known TEAD target genes like CTGF and CYR61 via qPCR). The goal is to identify the lowest concentration that provides a significant biological effect with minimal cytotoxicity.

Q4: What is the IC50 value, and how is it relevant?

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it exerts 50% of its maximal inhibitory effect. It is a common measure of a drug's potency. While the IC50 value provides a useful reference point, the optimal experimental concentration may be above or below this value depending on the desired outcome (e.g., complete inhibition versus partial, sustained inhibition).

Quantitative Data Summary

The following table summarizes reported IC50 values and effective concentration ranges for various TEAD inhibitors in different cancer cell lines. This data can serve as a reference for designing your own experiments.

InhibitorCell LineIC50Effective Concentration RangeReference
VT107NCI-H2052 (Mesothelioma)18 nM18 nM - 100 nM[1]
VT107NCI-H226 (Mesothelioma)32 nM32 nM - 100 nM[1]
VT107EHE (Epithelioid Hemangioendothelioma)-~1 µM (30% proliferation decrease)[2]
K-975NCI-H2030 (NSCLC)10-20 nM (TEAD-Luc reporter)100 nM - 1000 nM[3]
K-975HOP 62 (NSCLC)10-20 nM (TEAD-Luc reporter)100 nM - 1000 nM[3]
K-975NCI-H226 (Mesothelioma)11 nM (TEAD reporter)10 nM - 10,000 nM

Experimental Protocols

Protocol 1: Dose-Response Assay for Determining IC50

This protocol outlines a method for determining the IC50 value of a TEAD inhibitor in a specific cell line using a colorimetric cell viability assay (e.g., MTT).

Materials:

  • TEAD inhibitor stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell line of interest

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Preparation: Prepare a series of dilutions of the TEAD inhibitor in complete culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 10 µM down to 1 nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.

Visualizations

Hippo Signaling Pathway

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ dephosphorylation YAP_TAZ_p->YAP_TAZ_p TEAD TEAD Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes promotes YAP_TAZ_n->YAP_TAZ translocation YAP_TAZ_n->TEAD TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits

Caption: The Hippo signaling pathway and the mechanism of action of TEAD inhibitors.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Define Cell Line and Experimental Goals dose_response 1. Perform Broad Dose-Response Assay (e.g., 1 nM to 10 µM) start->dose_response assess_viability 2. Assess Cell Viability (e.g., MTT Assay) dose_response->assess_viability determine_ic50 3. Determine IC50 Value assess_viability->determine_ic50 narrow_range 4. Select Narrower Concentration Range (around IC50) determine_ic50->narrow_range target_engagement 5. Assess Target Engagement (e.g., qPCR for CTGF, CYR61) narrow_range->target_engagement phenotypic_assay 6. Perform Phenotypic Assay (e.g., proliferation, migration) narrow_range->phenotypic_assay optimize_concentration 7. Optimize Concentration for Desired Effect with Minimal Toxicity target_engagement->optimize_concentration phenotypic_assay->optimize_concentration end End: Optimized Concentration Determined optimize_concentration->end

Caption: A stepwise workflow for optimizing TEAD inhibitor concentration in cell culture.

Troubleshooting Guide

This section addresses common issues that may arise during the optimization of TEAD inhibitor concentration.

Issue Possible Cause(s) Suggested Solution(s)
High Cell Death Even at Low Concentrations 1. Inhibitor concentration is too high for the specific cell line. 2. Solvent (e.g., DMSO) toxicity. 3. The inhibitor is unstable in the culture medium.1. Perform a dose-response curve starting from a much lower concentration (e.g., picomolar range). 2. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control. 3. Prepare fresh inhibitor solutions for each experiment and minimize the time the inhibitor is in the medium before application to cells.
No or Weak Inhibitory Effect 1. Inhibitor concentration is too low. 2. The cell line is resistant to TEAD inhibition. 3. The inhibitor has degraded. 4. Incorrect timing of inhibitor addition.1. Increase the inhibitor concentration. 2. Confirm that the cell line has a functional Hippo pathway and is dependent on TEAD activity for proliferation. Consider using a positive control cell line known to be sensitive to TEAD inhibitors. 3. Store the inhibitor stock solution properly (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. 4. Ensure the inhibitor is added at the appropriate time point in your experimental protocol to observe an effect.
Inconsistent Results Between Experiments 1. Variability in cell seeding density. 2. Inconsistent inhibitor dilution preparation. 3. Cell line passage number is too high, leading to phenotypic drift.1. Ensure consistent cell counting and seeding for each experiment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Use cells within a consistent and low passage number range.
Off-Target Effects Observed 1. The inhibitor concentration is too high, leading to non-specific binding. 2. The inhibitor may have known or unknown off-target activities.1. Use the lowest effective concentration determined from your dose-response and target engagement assays. 2. Consult the literature for known off-target effects of the specific TEAD inhibitor. Consider using a second, structurally different TEAD inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Encountered high_death High Cell Death? start->high_death no_effect No/Weak Effect? high_death->no_effect No check_conc Lower Concentration Range high_death->check_conc Yes inconsistent Inconsistent Results? no_effect->inconsistent No increase_conc Increase Concentration no_effect->increase_conc Yes check_seeding Standardize Cell Seeding inconsistent->check_seeding Yes end Problem Resolved inconsistent->end No, consult literature for off-target effects check_dmso Check DMSO % and Vehicle Control check_conc->check_dmso check_stability Check Inhibitor Stability check_dmso->check_stability check_stability->end check_resistance Verify Cell Line Sensitivity increase_conc->check_resistance check_storage Check Inhibitor Storage/Freshness check_resistance->check_storage check_storage->end check_dilution Standardize Dilution Prep check_seeding->check_dilution check_passage Use Low Passage Cells check_dilution->check_passage check_passage->end

Caption: A flowchart to guide troubleshooting common issues with TEAD inhibitors.

References

Potential off-target effects of TEAD-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting guides regarding the potential off-target effects of TEAD-IN-8, a novel inhibitor of TEAD-YAP transcriptional activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor that potently and specifically disrupts the transcriptional activity of the TEA Domain (TEAD) family of transcription factors. The primary function of TEADs is to act as the DNA-binding partners for the transcriptional co-activators YAP and TAZ, which are the main downstream effectors of the Hippo signaling pathway. By inhibiting TEAD, this compound prevents the expression of genes that promote cell proliferation and survival, making it a valuable tool for cancer research. Many inhibitors in this class function by binding to a central hydrophobic pocket in TEAD proteins that is normally occupied by palmitic acid, a post-translational modification essential for TEAD stability and function.

Q2: Why is it critical to investigate the off-target effects of this compound?

A2: Investigating off-target effects is crucial for ensuring that the biological outcomes observed in experiments are directly attributable to the inhibition of the intended target—in this case, the TEAD transcription factors. Off-target interactions, where a compound binds to unintended proteins, can lead to misleading results, confounding data interpretation and potentially causing unforeseen toxicity in therapeutic applications. Rigorous specificity analysis validates the inhibitor as a precise chemical probe for studying the Hippo pathway.

Q3: What are the recommended methods for assessing the specificity and off-target profile of this compound?

A3: A multi-pronged approach is recommended to build a comprehensive specificity profile for this compound. Key methods include:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding and engagement of this compound with TEAD proteins within the complex environment of a living cell.[1][2]

  • Kinome Profiling: Large-scale screening panels (e.g., KINOMEscan®) assess the binding of this compound against hundreds of purified kinases, identifying potential off-target interactions within the human kinome.[3][4]

  • Quantitative Proteomics: Affinity-based protein profiling (AfBP) coupled with mass spectrometry can identify a broad range of potential off-target proteins (both kinases and non-kinases) directly from cell lysates.[5][6]

  • Functional Validation: Downstream assays, such as qRT-PCR for known YAP-TEAD target genes (e.g., CTGF, CYR61), can confirm that the functional effects of the compound correlate with on-target TEAD inhibition.[7]

Q4: Does this compound inhibit all four TEAD isoforms (TEAD1-4)?

A4: The TEAD family members (TEAD1, TEAD2, TEAD3, and TEAD4) share a highly conserved YAP-binding domain and palmitoylation pocket.[8][9] While many inhibitors targeting this pocket show activity against all four isoforms, isoform-specific roles are known to exist in different tissues.[10][11] It is crucial for researchers to experimentally validate the activity of this compound against each specific TEAD isoform present in their model system, for instance, by using CETSA on cells overexpressing individual tagged TEAD isoforms.[2]

Troubleshooting Guide

Problem: I observe a cellular phenotype, but the expression of canonical TEAD target genes (CTGF, CYR61) is unchanged after this compound treatment.

  • Possible Cause: This is a strong indicator of a potential off-target effect. The observed phenotype may be caused by this compound interacting with a protein other than TEAD.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a CETSA to ensure this compound is binding to TEAD proteins in your specific cell line and experimental conditions.

    • Perform Dose-Response Analysis: A true on-target effect should correlate with the dose-dependent inhibition of TEAD target gene expression.

    • Initiate Off-Target Screening: If target engagement is confirmed but downstream signaling is unaffected, consider a broad off-target screening campaign, such as kinome profiling or a proteome-wide analysis, to identify other potential binding partners.

    • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. An inactive analog should not produce the same phenotype, helping to confirm that the effect is due to the specific pharmacologic activity of the compound.[1]

Problem: My results with this compound are inconsistent across experiments.

  • Possible Cause: Inconsistency can arise from issues with compound stability, solubility, or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure the stock solution of this compound is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.

    • Verify Solubility: Visually inspect your final dilution in cell culture media for any signs of precipitation. Consider using a different formulation or including a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is non-toxic to your cells.

    • Standardize Cell Conditions: Ensure that cell density, passage number, and serum concentration are kept consistent between experiments, as these factors can influence the activity of the Hippo signaling pathway.

Problem: How can I be certain that this compound is working through the intended mechanism of disrupting the YAP/TAZ-TEAD interaction?

  • Possible Cause: Some TEAD inhibitors that bind the palmitoylation pocket may induce TEAD degradation or alter interactions with other cofactors like VGLL4, rather than directly blocking YAP/TAZ binding.[12][13]

  • Troubleshooting Steps:

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment by pulling down endogenous TEAD and immunoblotting for YAP. A reduction in the amount of co-precipitated YAP in this compound-treated cells would confirm a disruption of the interaction.[7]

    • TEAD Stability Assay: Treat cells with this compound for an extended period (e.g., 24 hours) and perform a Western blot for total TEAD protein levels. A decrease in TEAD levels could indicate that the inhibitor promotes protein degradation.[7][13]

    • Investigate Cofactor Switching: If the YAP-TEAD interaction is not disrupted, consider investigating whether this compound promotes the binding of transcriptional repressors like VGLL4.[12] This can also be assessed via Co-IP.

Data Presentation

Representative Kinome Scan Data for a TEAD Inhibitor

The following table presents a hypothetical summary of results from a KINOMEscan® profiling assay for a TEAD inhibitor at a concentration of 1 µM. This data helps identify potential off-target kinase interactions.

TargetGene SymbolPercent of Control @ 1µMInterpretation
On-Target (Control) TEAD1N/A (Not a kinase)The primary targets are not kinases and would not appear in this assay.
Potential Off-Target STK11/LKB115.2Significant Interaction: Low % of control indicates strong binding.
Potential Off-Target MAP4K435.8Moderate Interaction: Suggests binding that warrants further investigation.
Potential Off-Target AURKA85.1Weak/No Interaction: High % of control suggests minimal binding.
Potential Off-Target CDK292.5Weak/No Interaction: Likely not a significant off-target.

Note on Interpretation: The "Percent of Control" value represents the amount of kinase captured in the presence of the test compound compared to a DMSO control. A lower number signifies stronger binding inhibition and a more potent interaction.[14]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for TEAD Target Engagement

This protocol assesses the direct binding of this compound to TEAD proteins in intact cells by measuring changes in their thermal stability.[1][2]

Materials:

  • Cell line of interest (e.g., NCI-H226, MDA-MB-231)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: Primary antibody specific to a TEAD isoform (e.g., anti-TEAD1), secondary HRP-conjugated antibody.

Methodology:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for 1-4 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize protein concentration, run samples on an SDS-PAGE gel, and perform a Western blot using an antibody against the TEAD isoform of interest.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble TEAD relative to the unheated control against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct engagement.

Protocol 2: Kinome Profiling to Identify Off-Targets

This protocol outlines a general workflow for using a competitive binding assay like KINOMEscan® to assess the selectivity of this compound.

Methodology:

  • Compound Submission: Provide this compound at a specified concentration and quantity to a commercial vendor (e.g., DiscoverX).

  • Assay Principle: The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases (typically >400).

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal indicates that the test compound is successfully competing for the kinase's active site.

  • Data Analysis: Results are typically provided as "Percent of Control" (as shown in the table above) or as dissociation constants (Kd).

    • Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

    • Data Visualization: Results are often visualized by plotting the interacting kinases on a phylogenetic tree of the human kinome, providing a clear map of on- and off-target interactions.[4]

Protocol 3: Proteome-Wide Off-Target Identification using Affinity-Purification Mass Spectrometry (AP-MS)

This protocol describes a method to identify cellular proteins that bind to this compound, revealing potential off-targets in an unbiased manner.

Materials:

  • This compound chemically modified with a linker and immobilization tag (e.g., biotin).

  • Control beads (without the immobilized inhibitor).

  • Cell lysate from the model system of interest.

  • Wash buffers of increasing stringency.

  • Trypsin for protein digestion.

  • LC-MS/MS instrument.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the pre-cleared lysate with the this compound-immobilized beads.

    • As a control, incubate a separate aliquot of lysate with control beads.

    • For a competition experiment, pre-incubate another aliquot with an excess of free, unmodified this compound before adding the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Use proteomics software to identify and quantify the proteins. True binding partners of this compound should be significantly enriched on the inhibitor-coupled beads compared to the control beads and should show reduced binding in the competition experiment.

Signaling Pathway and Workflow Diagrams

Hippo_Signaling_Pathway cluster_nucleus Nucleus Extracellular Mechanical Stress, Cell-Cell Contact MST1_2 MST1/2 Extracellular->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_P p-YAP/p-TAZ (Cytoplasmic) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) Degradation Protein Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P Hippo 'ON' TEAD TEAD1-4 YAP_TAZ->TEAD Binds Target_Genes Target Gene Expression (CTGF, CYR61, etc.) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TEAD_IN_8 This compound TEAD_IN_8->TEAD Inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

CETSA_Workflow node1 1. Treat Cells (this compound vs Vehicle) node2 2. Harvest & Resuspend node1->node2 node3 3. Thermal Challenge (Temperature Gradient) node2->node3 node4 4. Cell Lysis (Freeze-Thaw) node3->node4 node5 5. Centrifugation (Separate Soluble/Aggregated) node4->node5 node6 6. Western Blot (Analyze Supernatant for TEAD) node5->node6 node7 7. Data Analysis (Plot Melting Curves) node6->node7

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinome_Scan_Workflow cluster_assay Competitive Binding Assay node1 Immobilized Ligand (on bead) node4 4. Incubation & Binding node1->node4 node2 DNA-tagged Kinase (from panel) node2->node4 node3 This compound (Test Compound) node3->node4 node5 5. Wash & Quantify (qPCR for DNA tag) node4->node5 node6 6. Data Analysis (% of Control, Kd, S-score) node5->node6

Caption: Workflow for KINOMEscan® to identify off-target kinase interactions.

AP_MS_Workflow cluster_pull_down Affinity Purification node1 1. Prepare Cell Lysate (Native Conditions) node2a This compound Beads node1->node2a node2b Control Beads node1->node2b node2c Competition (+ Free this compound) node1->node2c node3 3. Wash & Elute Bound Proteins node2a->node3 node2b->node3 node2c->node3 node4 4. Trypsin Digestion node3->node4 node5 5. LC-MS/MS Analysis node4->node5 node6 6. Identify & Quantify Proteins (Bioinformatics) node5->node6

Caption: Workflow for Affinity-Purification Mass Spectrometry (AP-MS).

References

Technical Support Center: TEAD-IN-8 Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro and in vivo toxicity of TEAD-IN-8, a novel inhibitor of TEAD-YAP transcriptional activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor that potently and specifically targets the transcriptional activity of TEA Domain (TEAD) transcription factors.[1] Its primary mechanism of action is to disrupt the interaction between TEAD and its co-activator, Yes-Associated Protein (YAP), thereby inhibiting the expression of genes involved in cell proliferation and survival.[1][2] This makes it a promising candidate for cancer therapy, particularly for tumors with a dysregulated Hippo signaling pathway.[3][4]

Q2: What are the potential on-target and off-target toxicities of TEAD inhibitors?

A2: On-target toxicities may arise from the inhibition of TEAD's normal physiological functions in healthy tissues. Since TEAD transcription factors are involved in cell proliferation and organ size control, on-target effects could potentially manifest in tissues with high cell turnover. Off-target toxicities, which are adverse effects not related to the inhibition of TEAD, can result from the drug interacting with other unintended molecular targets. Early clinical evaluation of some pan-TEAD inhibitors has suggested a potential risk of renal damage.

Q3: How can I assess the in vitro cytotoxicity of this compound?

A3: Standard colorimetric assays such as MTT, XTT, or CCK-8 are commonly used to evaluate the effect of a compound on cell viability and proliferation. These assays measure the metabolic activity of viable cells, which is proportional to the cell number. By treating cancer cell lines with varying concentrations of this compound, you can determine its IC50 (half-maximal inhibitory concentration) value.

Q4: What are the key considerations for in vivo toxicity studies of this compound?

A4: In vivo toxicity studies are crucial for evaluating the safety profile of a drug candidate in a whole organism. Key considerations include the selection of an appropriate animal model, determination of the route of administration, dose range-finding studies, and monitoring for a range of toxicological endpoints. These studies aim to identify the maximum tolerated dose (MTD) and any potential target organs for toxicity.

Troubleshooting Guides

In Vitro Cytotoxicity Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects.
Low signal or absorbance readings Insufficient incubation time with the assay reagent, low cell number, or reduced metabolic activity.Optimize the incubation time for your specific cell line. Ensure you are seeding an adequate number of cells per well. Consider that the compound might be cytostatic rather than cytotoxic at certain concentrations.
Unexpected color change in the media The compound may directly react with the assay reagent (e.g., MTT, WST-8).Run a control experiment without cells to check for direct reaction between the compound and the assay reagent. If a reaction occurs, wash the cells with PBS before adding the reagent.
In Vivo Toxicity Studies
Issue Possible Cause Troubleshooting Steps
High mortality at the lowest dose The compound is more toxic than anticipated, or there were errors in dose calculation or formulation.Re-evaluate the starting dose based on any available in vitro data. Consider conducting a more extensive dose-range finding study with smaller dose escalations. Double-check all dose calculations and the stability of the drug formulation.
No observable signs of toxicity at the highest dose The compound has a wide therapeutic index, or the maximum feasible dose was not high enough.If no toxicity is observed at a limit dose (e.g., 2000 mg/kg), further dose escalation may not be necessary for acute toxicity studies. For sub-chronic or chronic studies, consider increasing the dose or the duration of the study.
Inconsistent results between animals in the same group Variability in animal health, inconsistent gavage technique, or stress-induced effects.Ensure all animals are healthy and of a similar age and weight at the start of the study. Standardize the administration technique. Minimize animal stress through proper handling and housing conditions.

Quantitative Data Summary

As specific quantitative toxicity data for this compound is not publicly available, the following tables provide an illustrative example of how such data would be presented.

Table 1: Example In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
NCI-H226Mesothelioma0.5
MDA-MB-231Breast Cancer1.2
OVCAR-8Ovarian Cancer2.5
A549Lung Cancer> 10

Table 2: Example In Vivo Acute Toxicity of this compound in Rodents

Animal ModelRoute of AdministrationLD50 (mg/kg)Key Observations
Sprague-Dawley RatOral (gavage)> 2000No mortality or significant clinical signs of toxicity observed at the limit dose.
CD-1 MouseIntraperitoneal750Signs of lethargy and decreased activity at doses > 500 mg/kg.

Experimental Protocols

Detailed Protocol for CCK-8 Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until a visible color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

General Protocol for an In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimate animals (e.g., female Sprague-Dawley rats) to the laboratory conditions for at least 5 days.

  • Dose Formulation: Prepare a stable formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Initial Dosing: Dose one animal at the starting dose (e.g., 2000 mg/kg for a limit test).

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, dose the next animal at a higher dose.

    • If the animal dies, dose the next animal at a lower dose.

  • Data Collection: Record body weights, clinical observations, and any instances of mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds to Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

In_Vitro_Toxicity_Workflow start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells and Incubate (e.g., 72h) prepare_compound->treat_cells add_reagent Add Viability Reagent (e.g., CCK-8) treat_cells->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze_data Data Analysis: Calculate IC50 measure_abs->analyze_data end_point End: Determine In Vitro Potency analyze_data->end_point

Caption: A typical workflow for an in vitro cell viability assay.

In_Vivo_Toxicity_Workflow start Start: Select Animal Model acclimatize Animal Acclimatization start->acclimatize dose_range Dose-Range Finding Study acclimatize->dose_range main_study Main Acute/Chronic Toxicity Study dose_range->main_study observe Clinical Observation & Body Weight main_study->observe collect_samples Blood/Tissue Collection observe->collect_samples histopathology Histopathological Examination collect_samples->histopathology end_point End: Determine Toxicity Profile histopathology->end_point

References

Technical Support Center: Overcoming Resistance to TEAD-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TEAD-IN-8, a potent and specific inhibitor of TEAD-YAP transcriptional activities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. Its primary mechanism involves preventing the auto-palmitoylation of TEAD proteins.[1] This post-translational modification is essential for TEAD stability and for its interaction with the transcriptional co-activators YAP and TAZ.[1][2] By inhibiting palmitoylation, this compound leads to TEAD instability, disrupts the formation of the oncogenic YAP/TAZ-TEAD complex, and subsequently suppresses the transcription of downstream target genes involved in cell proliferation, survival, and migration.[1]

Q2: My cancer cell line is not responding to this compound. What are the common reasons for this lack of efficacy?

A2: Lack of response to this compound can stem from several factors:

  • Cell Line Dependency: The cell line may not be dependent on the Hippo-YAP/TAZ-TEAD signaling pathway for its growth and survival. TEAD inhibitors are most effective in cancers with mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) that lead to hyperactivation of YAP/TAZ.[3]

  • Target Engagement Issues: The compound may not be reaching its target effectively in your specific cell model due to issues with cell permeability or rapid degradation. It is crucial to verify target engagement.

  • Pre-existing or Acquired Resistance: The cells may have intrinsic or have developed acquired resistance through the activation of bypass signaling pathways. Key identified resistance mechanisms include the hyperactivation of the MAPK and JAK-STAT signaling pathways, or increased MYC signaling.[3][4][5][6]

Q3: How can I confirm that this compound is engaging with TEAD proteins in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm direct binding of a compound to its target protein in a cellular environment.[7][8] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[8] An increase in the melting temperature of TEAD proteins in the presence of this compound compared to a vehicle control (e.g., DMSO) provides direct evidence of target engagement. A detailed protocol is provided in the Experimental Protocols section.

Q4: What are the known bypass pathways that can cause resistance to TEAD inhibitors?

A4: Recent studies have identified several key bypass pathways:

  • MAPK Pathway Hyperactivation: Activation of the MAPK pathway (e.g., through NF1 loss-of-function mutations) can confer resistance by reinstating the expression of a subset of YAP/TAZ target genes, compensating for the loss of TEAD activity.[4][5][6]

  • MYC Signaling Activation: In some contexts, mesothelioma cells resistant to TEAD inhibitors have shown increased activation of MYC signaling, allowing them to proliferate in a TEAD-independent manner.[3]

  • JAK-STAT Pathway Activation: Mutations in genes involved in the JAK-STAT pathway, such as the repressor SOCS3, have also been shown to modulate the response to TEAD inhibitors.[5][6]

Q5: What strategies can I use to overcome resistance to this compound?

A5: The primary strategy to combat resistance is through combination therapy. Based on the known bypass mechanisms, co-treatment with inhibitors of these pathways is recommended:

  • MEK Inhibitors: Combining TEAD inhibitors with MEK inhibitors (e.g., Trametinib) has been shown to synergistically block the proliferation of mesothelioma and lung cancer cells.[4][5] This approach dually blocks the Hippo and MAPK pathways.

  • KRAS G12C Inhibitors: In KRAS-mutant cancers, YAP/TAZ activation is a known mechanism of resistance to KRAS inhibitors. Conversely, combining a TEAD inhibitor with a KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib) can overcome both intrinsic and acquired resistance.[9][10][11]

  • AKT Inhibitors: Co-inhibition of TEAD and AKT has demonstrated synergistic effects, leading to increased cancer cell death in certain models.[12]

Troubleshooting Guide: Investigating this compound Resistance

If you observe resistance to this compound in your experiments, follow this workflow to diagnose the underlying cause.

G cluster_0 cluster_1 Potential Causes & Next Steps start Start: Cells are resistant to this compound confirm_te 1. Confirm Target Engagement (Run CETSA) start->confirm_te check_palmitoylation 2. Assess TEAD Palmitoylation (Run Acyl-RAC) confirm_te->check_palmitoylation no_engagement No Target Engagement: - Check cell permeability - Verify compound integrity confirm_te->no_engagement No thermal shift investigate_bypass 3. Investigate Bypass Pathways (Western Blot for p-ERK, MYC) check_palmitoylation->investigate_bypass palmitoylation_unchanged TEAD Palmitoylation Unchanged: - Confirm this compound activity - Titrate inhibitor concentration check_palmitoylation->palmitoylation_unchanged No reduction bypass_active Bypass Pathway Active: (e.g., high p-ERK or MYC) - Test combination therapy (e.g., + MEK inhibitor) investigate_bypass->bypass_active Activation detected

Caption: Workflow for troubleshooting resistance to this compound.

Data Summaries

Table 1: Efficacy of TEAD Inhibitors & Combination Strategies

This table summarizes reported effects of TEAD inhibitors, highlighting the potency of combination therapies in overcoming resistance.

Compound/StrategyCancer TypeKey FindingsReference
TEAD Palmitoylation Inhibitors Mesothelioma, Lung CancerEffective in Hippo-mutant cell lines. Resistance is associated with MAPK or MYC pathway activation.[3][4]
VT3989 (TEADi) KRAS-mutant NSCLCRestores sensitivity to the KRAS inhibitor Adagrasib in resistant models.[10]
GNE-7883 (pan-TEADi) Various KRAS G12C modelsOvercomes both intrinsic and acquired resistance to KRAS G12C inhibitors.[9][11]
TEADi + MEK Inhibitor Mesothelioma, Lung CancerSynergistically blocks proliferation and reduces tumor growth in xenograft models.[4][5]
TEADi + AKT Inhibitor Duodenal, Colon CancerCombination of MGH-CP1 (TEADi) and Ipatasertib (AKTi) shows strong synergistic cell killing.[12]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct assessment of this compound binding to TEAD proteins in intact cells.[7][8]

Materials:

  • Cancer cells of interest

  • This compound and DMSO (vehicle control)

  • PBS and complete culture medium

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease/phosphatase inhibitors

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge, SDS-PAGE and Western blot equipment

  • Primary antibody against TEAD (pan-TEAD or isoform-specific)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by your preferred method (e.g., three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble TEAD protein at each temperature point by Western blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates thermal stabilization of the TEAD protein, confirming target engagement.

Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC) for TEAD Palmitoylation

This protocol is used to determine if this compound successfully inhibits the palmitoylation of TEAD proteins.[13][14]

Materials:

  • Cell lysates from this compound or DMSO-treated cells

  • Blocking Buffer: Lysis buffer containing methyl methanethiosulfonate (B1239399) (MMTS) to block free thiol groups.

  • Thiol-reactive resin (e.g., Thiopropyl Sepharose or similar)

  • Hydroxylamine (B1172632) (HAM) solution (to cleave thioester bonds)

  • Tris-HCl or NaCl (as a negative control for HAM)

  • Elution Buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)

  • Western blot equipment and anti-TEAD antibody

Methodology:

  • Lysis and Blocking: Lyse cells in a buffer containing protease inhibitors. Add MMTS to the lysate and incubate to block all free cysteine thiol groups.

  • Protein Precipitation: Perform a chloroform-methanol precipitation to remove the blocking agent. Resuspend the protein pellet.

  • Thioester Cleavage: Divide each sample into two aliquots. Treat one with hydroxylamine (HAM) to specifically cleave palmitoyl-thioester bonds, exposing the previously palmitoylated cysteine. Treat the other aliquot with a control buffer (e.g., Tris or NaCl) (-HAM control).[13]

  • Capture on Resin: Add a thiol-reactive resin to all samples. The newly exposed thiols in the +HAM sample will bind to the resin.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the resin using a buffer containing a strong reducing agent.

  • Analysis: Analyze the eluates by Western blotting using an anti-TEAD antibody.

  • Interpretation: A strong TEAD band in the +HAM lane and a weak or absent band in the -HAM lane confirms that TEAD was palmitoylated. A significant reduction in the TEAD band intensity in this compound-treated samples compared to DMSO-treated samples indicates successful inhibition of palmitoylation.

Signaling and Resistance Pathway Diagrams

G cluster_Hippo Hippo Pathway (ON State) cluster_HippoOff Hippo Pathway (OFF State - Cancer) cluster_Nuc MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD translocates & binds to Nucleus Nucleus TargetGenes Target Gene Expression (Proliferation, Survival) TEAD->TargetGenes activates

Caption: The core Hippo Signaling Pathway in "ON" and "OFF" states.

G TEAD TEAD Protein Palmitoylation Auto-Palmitoylation (Essential for stability) TEAD->Palmitoylation Complex Active YAP/TAZ-TEAD Complex Palmitoylation->Complex enables binding YAP_TAZ YAP / TAZ YAP_TAZ->Complex Transcription Oncogenic Transcription Complex->Transcription TEAD_IN_8 This compound TEAD_IN_8->Block Block->Palmitoylation Degradation TEAD Instability & Degradation Block->Degradation leads to

Caption: Mechanism of action for this compound via inhibition of palmitoylation.

G cluster_MAPK MAPK Bypass Pathway cluster_MYC MYC Bypass Pathway TEAD_Inhibition TEAD Inhibition (e.g., this compound) Resistance Drug Resistance NF1_loss NF1 Loss of Function RAS_act RAS Activation NF1_loss->RAS_act MEK_act MEK/ERK Activation RAS_act->MEK_act MAPK_Genes Re-expression of YAP/TEAD Target Genes MEK_act->MAPK_Genes MAPK_Genes->Resistance MYC_act MYC Activation MYC_Genes TEAD-Independent Proliferation MYC_act->MYC_Genes MYC_Genes->Resistance

Caption: Key bypass pathways conferring resistance to TEAD inhibitors.

References

TEAD-IN-8 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TEAD-IN-8, a potent and specific inhibitor of TEAD-YAP transcriptional activities. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years. The product is typically shipped at room temperature, and short-term exposure to ambient temperatures should not affect its quality.[1][2][3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. Once dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3][4] If the solution stored at -20°C is older than one month, its efficacy should be re-verified.[2][3][4]

Q3: What is the solubility of this compound in common solvents?

A3: this compound is soluble in DMSO. For specific solubility data, please refer to the product datasheet or contact technical support from your supplier.[5][6][7][8] General guidelines for preparing stock solutions are available in the experimental protocols section.

Q4: How does this compound inhibit the Hippo signaling pathway?

A4: this compound functions by potently and specifically inhibiting the transcriptional activities of TEAD (TEA Domain) transcription factors.[5][6][7][8] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ, when not phosphorylated, translocate to the nucleus and bind to TEAD proteins. This complex then initiates the transcription of genes involved in cell proliferation and survival. This compound disrupts the interaction between YAP/TAZ and TEAD, thereby blocking this pro-proliferative gene expression.[9][10][11][12]

Stability and Storage Summary

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
4°C2 years[2][3]
In Solvent -80°C6 months[2][3]
-20°C1 month[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in stock solution - Improper solvent used.- Exceeded solubility limit.- Solution stored at an inappropriate temperature.- Ensure the correct solvent (e.g., DMSO) is used.- Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.- Store stock solutions at the recommended temperature (-20°C or -80°C) and aliquot to avoid freeze-thaw cycles.[2][3]
Inconsistent or no effect in cell-based assays - Inactive compound due to improper storage or handling.- Incorrect final concentration.- Cell line not dependent on the Hippo-YAP/TEAD pathway.- Verify that the compound has been stored correctly and that stock solutions are within their recommended shelf life.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Confirm that your cell model has an active Hippo pathway and is sensitive to TEAD inhibition.[13]
High background in in vitro assays - Non-specific binding of the inhibitor.- Issues with the assay buffer or components.- Include appropriate vehicle controls (e.g., DMSO) in your experiments.- Optimize assay conditions, such as buffer composition and incubation times.

Experimental Protocols

Preparation of this compound Stock Solution
  • Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Based on the desired stock concentration and the amount of powder, calculate the required volume of DMSO. A molarity calculator can be a useful tool for this step.

  • Add the appropriate volume of DMSO to the vial.

  • To aid dissolution, you can gently vortex the vial and/or sonicate it briefly.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]

Cell-Based Assay Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start cell_culture Culture Cells to Desired Confluency start->cell_culture prepare_inhibitor Prepare this compound Working Solution from Stock cell_culture->prepare_inhibitor treat_cells Treat Cells with this compound or Vehicle Control prepare_inhibitor->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells downstream_analysis Perform Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) harvest_cells->downstream_analysis data_analysis Data Analysis downstream_analysis->data_analysis end End data_analysis->end Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition cell_contact Cell-Cell Contact mst12 MST1/2 cell_contact->mst12 Activate mechanical_stress Mechanical Stress mechanical_stress->mst12 Activate gpcrs GPCRs gpcrs->mst12 Activate lats12 LATS1/2 mst12->lats12 Phosphorylates & Activates yap_taz YAP/TAZ lats12->yap_taz Phosphorylates yap_taz_p p-YAP/TAZ yap_taz_p->yap_taz_p yap_taz_p->yap_taz Dephosphorylation tead TEAD yap_taz->tead Translocates & Binds yap_taz_tead YAP/TAZ-TEAD Complex target_genes Target Gene Expression (Proliferation, Survival) yap_taz_tead->target_genes Promotes Transcription tead_in_8 This compound tead_in_8->yap_taz_tead Inhibits Interaction

References

Technical Support Center: Optimizing TEAD-IN-8 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TEAD-IN-8, a novel and specific inhibitor of TEAD-YAP transcriptional activities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] It functions by disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of genes that promote cell proliferation and survival.[1] This mechanism is particularly relevant in cancers where the Hippo signaling pathway is dysregulated, leading to the activation of the YAP/TAZ-TEAD transcriptional program.[2][3]

Q2: I am observing suboptimal or inconsistent tumor growth inhibition in my mouse xenograft model. What are the potential causes?

A2: Suboptimal in vivo efficacy can stem from several factors. Key areas to investigate include:

  • Formulation and Bioavailability: this compound, like many small molecule inhibitors, may have poor aqueous solubility. An inappropriate vehicle can lead to low bioavailability and insufficient drug exposure at the tumor site.

  • Dosing Regimen: The dose and frequency of administration may not be optimal for maintaining a therapeutic concentration of this compound in the plasma and tumor tissue.

  • Tumor Model Specifics: The efficacy of TEAD inhibitors can be context-dependent. Tumors without a clear dependency on the Hippo-YAP/TAZ signaling pathway may not respond well to this compound monotherapy.[4]

  • Development of Resistance: Cancer cells can develop resistance to TEAD inhibitors through various mechanisms, such as the activation of parallel signaling pathways like the MAPK pathway.

Q3: How can I improve the formulation of this compound for in vivo administration?

A3: Due to the likely hydrophobic nature of this compound, selecting an appropriate vehicle is critical. A systematic approach to formulation development is recommended. This involves screening various pharmaceutically acceptable vehicles to find one that solubilizes the compound effectively and is well-tolerated by the animals. Refer to the "Troubleshooting Guide: Formulation and Administration" and the associated data tables for detailed guidance.

Q4: What are the potential mechanisms of resistance to TEAD inhibitors, and how can I overcome them?

A4: A primary mechanism of resistance to TEAD inhibitors is the activation of bypass signaling pathways, most notably the MAPK pathway. Hyperactivation of this pathway can reinstate the expression of a subset of YAP/TAZ target genes, thereby circumventing the effects of TEAD inhibition. A promising strategy to overcome this resistance is to use combination therapy. The co-administration of a TEAD inhibitor with a MEK inhibitor has been shown to synergistically block the proliferation of cancer cells in vitro and more potently reduce tumor growth in vivo.

Q5: Should I use a pan-TEAD inhibitor or an isoform-specific inhibitor?

A5: The TEAD family has four isoforms (TEAD1-4) with both redundant and unique functions. While this compound's specific isoform profile is not detailed in the provided search results, the choice between a pan-inhibitor and an isoform-specific one can be critical. Pan-TEAD inhibitors may offer broader efficacy, particularly in tumors where multiple TEAD isoforms are expressed and contribute to oncogenesis. However, isoform-specific inhibitors might provide a better safety profile by avoiding off-target effects associated with inhibiting other isoforms. For instance, some research suggests that inhibiting TEAD2 and TEAD3 could have undesirable effects. The optimal choice will depend on the specific cancer model and the expression profile of TEAD isoforms.

Troubleshooting Guides

Troubleshooting Guide 1: Formulation and Administration

This guide will help you address common issues related to the solubility and delivery of this compound in vivo.

Problem Potential Cause Recommended Solution
Precipitation of this compound upon injection Poor solubility of the compound in the chosen vehicle. The vehicle is not suitable for the route of administration (e.g., using a high concentration of DMSO for intravenous injection).- Perform a solubility screen with various vehicles (see Table 1).- Consider using a suspension for oral administration if a suitable solubilizing vehicle cannot be identified.- For parenteral routes, use co-solvents like PEG 400 or solubilizing agents like cyclodextrins to improve aqueous solubility.
High variability in tumor response between animals Inconsistent dosing due to poor formulation (e.g., non-uniform suspension). Variable oral bioavailability.- Ensure the formulation is homogenous before each administration. If using a suspension, vortex thoroughly before drawing each dose.- For oral gavage, ensure consistent delivery to the stomach.- Consider a parenteral route of administration (e.g., intraperitoneal or intravenous) to bypass absorption variability.
Adverse effects in animals (e.g., irritation at the injection site, weight loss) The vehicle itself may be causing toxicity at the administered concentration.- Reduce the concentration of organic co-solvents like DMSO to the lowest effective level (ideally <10% for parenteral routes).- Run a vehicle-only control group to assess the tolerability of the chosen formulation.- Consult literature on the toxicity of common preclinical vehicles.

Data Presentation

Table 1: Common Vehicles for Poorly Soluble Compounds in In Vivo Studies

This table provides a starting point for selecting a suitable vehicle for this compound. A preliminary solubility screen is highly recommended.

Vehicle Composition Route of Administration Pros Cons
Aqueous Suspension with Suspending Agent 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water or salineOral (PO)- Generally well-tolerated.- Simple to prepare.- May have variable absorption.- Not suitable for IV administration.
Aqueous Solution with Co-solvent 5-10% DMSO in saline or PBSIntraperitoneal (IP), Intravenous (IV)- Can dissolve many poorly soluble compounds.- DMSO can have pharmacological effects and toxicity at higher concentrations.
Aqueous Solution with Solubilizing Excipient 20-40% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIP, IV, PO- Significantly increases aqueous solubility.- Generally well-tolerated.- Can potentially alter the pharmacokinetics of the drug.
Lipid-based Vehicle Corn oil or sesame oilPO, Subcutaneous (SC)- Suitable for highly lipophilic compounds.- Not suitable for IV administration.- Can have slow and variable absorption.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework. The specific details, such as the cell line, mouse strain, and this compound dose, should be optimized for your specific experimental goals.

  • Cell Culture and Implantation:

    • Culture a suitable cancer cell line with known Hippo pathway dysregulation (e.g., NF2-deficient mesothelioma cell lines like NCI-H226).

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., female BALB/c nude mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation based on a pre-determined optimal vehicle (see Table 1 and Troubleshooting Guide 1). For example, for oral administration, a suspension in 0.5% CMC with 0.1% Tween 80 can be considered.

    • Administer this compound at a predetermined dose and schedule (e.g., 30-100 mg/kg, once daily by oral gavage). This should be based on preliminary pharmacokinetic and tolerability studies.

  • Combination Therapy (Optional):

    • For combination studies, a MEK inhibitor (e.g., Trametinib) can be co-administered. The dosing and schedule for the MEK inhibitor should be based on literature recommendations for in vivo studies.

  • Data Collection and Analysis:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or IHC, or gene expression analysis).

    • Analyze the data to determine the effect of this compound on tumor growth inhibition.

Visualizations

Signaling Pathway Diagram

TEAD_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Stress) Hippo_Pathway_Core Hippo Pathway Core Kinases (MST1/2, LATS1/2) Upstream_Signals->Hippo_Pathway_Core YAP_TAZ YAP / TAZ Hippo_Pathway_Core->YAP_TAZ phosphorylates TEAD TEAD1-4 YAP_TAZ->TEAD activates Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) MAPK_Pathway->Proliferation promotes (resistance) MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MAPK_Pathway inhibits

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of therapeutic intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_formulation Formulation Optimization Cell_Implantation 1. Cell Implantation (Xenograft Model) Tumor_Growth 2. Tumor Growth & Randomization Cell_Implantation->Tumor_Growth Treatment 3. Treatment Initiation (Vehicle, this compound, Combo) Tumor_Growth->Treatment Monitoring 4. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Tumor Excision, PD markers) Monitoring->Endpoint Solubility_Screen A. Solubility Screen Vehicle_Selection B. Vehicle Selection Solubility_Screen->Vehicle_Selection Tolerability_Study C. Tolerability Study Vehicle_Selection->Tolerability_Study Tolerability_Study->Treatment

Caption: Workflow for optimizing and evaluating this compound efficacy in vivo.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Suboptimal In Vivo Efficacy Check_Formulation Check Formulation & Bioavailability Start->Check_Formulation Check_Dose Review Dosing Regimen Check_Formulation->Check_Dose [Formulation OK] Optimize_Vehicle Optimize Vehicle (see Table 1) Check_Formulation->Optimize_Vehicle [Poor Solubility] Check_Resistance Investigate Resistance Mechanisms Check_Dose->Check_Resistance [Dose OK] PK_Study Conduct PK/PD Study Check_Dose->PK_Study [Suboptimal Exposure] Combination_Therapy Consider Combination Therapy (e.g., with MEK inhibitor) Check_Resistance->Combination_Therapy Solution Improved Efficacy Optimize_Vehicle->Solution PK_Study->Solution Combination_Therapy->Solution

Caption: A logical approach to troubleshooting suboptimal this compound in vivo efficacy.

References

Technical Support Center: TEAD-IN-8 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TEAD-IN-8. Here, you will find detailed information to optimize your dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] These transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1] YAP/TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth and survival.[1] this compound functions by disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these oncogenic genes.

Q2: What is a dose-response curve and why is it important for studying this compound?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and the magnitude of its effect on a biological system, such as a cancer cell line. These curves are typically sigmoidal in shape and are essential for determining key parameters of a drug's potency, including the IC50 value. The IC50 (half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. Establishing a reliable dose-response curve is critical for understanding the potency of this compound, comparing its efficacy across different cell lines, and selecting appropriate concentrations for further experiments.

Q3: What are some common issues encountered when generating a dose-response curve for this compound?

Researchers may encounter several challenges when generating dose-response curves for TEAD inhibitors like this compound. These can include:

  • High variability between replicates: This can be caused by inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.

  • A shallow or flat curve: This may indicate that the inhibitor has low potency in the chosen cell line, that the concentration range is not appropriate, or that there are issues with compound solubility or stability.

  • An incomplete curve: The curve may not reach a plateau at the highest concentrations tested, which can make it difficult to accurately determine the IC50. This could be due to the compound's solubility limit or off-target effects at high concentrations.

  • Inconsistent IC50 values between experiments: This can be due to variations in cell passage number, cell health, incubation time, or reagent quality.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during this compound dose-response experiments.

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate and consistent cell seeding in each well.
Edge effects in the microplate.To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Incomplete mixing of this compound.Ensure thorough mixing of the compound dilutions before adding them to the wells.
Shallow or flat dose-response curve This compound has low potency in the selected cell line.Consider screening a panel of cell lines to identify a more sensitive model. Verify the expression and activation of the Hippo pathway components in your cell line.
Inappropriate concentration range.Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to ensure the concentrations span the full dynamic range of the response.
Compound instability or insolubility in culture medium.Visually inspect the wells for any signs of precipitation. Test the solubility and stability of this compound in your specific cell culture medium over the course of the experiment. Consider using a lower percentage of serum in the medium if it interferes with the compound.
Incomplete dose-response curve (no bottom plateau) Maximum concentration is not high enough.If solubility allows, increase the highest concentration of this compound to ensure the curve reaches a plateau.
Off-target effects at high concentrations.High concentrations of a compound can sometimes lead to non-specific toxicity. Carefully observe cell morphology at high concentrations.
Inconsistent IC50 values between experiments Variation in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Differences in incubation time.Maintain a consistent incubation time with this compound across all experiments.
Batch-to-batch variability of this compound.If possible, use the same batch of the compound for a series of related experiments.

Quantitative Data

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in the readily available scientific literature, data for other pan-TEAD inhibitors can provide a useful reference for designing experiments. It is crucial to experimentally determine the IC50 of this compound in your specific cell line of interest.

Table 1: Reported IC50/EC50 Values for Various TEAD Inhibitors

InhibitorAssay TypeCell LineIC50/EC50Reference
Merck Pan-TEAD Inhibitor Cell ViabilityMCF71.6 nM
MGH-CP1 Luciferase Reporter-1.68 µM
MGH-CP12 Luciferase Reporter-0.91 µM
MGH-CP1 Tumor Sphere FormationHuh70.72 µM
MGH-CP12 Tumor Sphere FormationHuh70.26 µM

Note: The potency of TEAD inhibitors can vary significantly depending on the specific compound, the cell line being tested, and the assay conditions. The values in this table should be used as a general guide for establishing an appropriate concentration range for your experiments with this compound.

Experimental Protocols

Detailed Methodology for a this compound Dose-Response Experiment using a CCK-8 Assay

This protocol outlines a standard procedure for determining the dose-response curve and IC50 value of this compound in an adherent cancer cell line using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • This compound compound

  • Appropriate cancer cell line (e.g., NCI-H226, a mesothelioma cell line with NF2 mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear flat-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count the cells using a hemocytometer or an automated cell counter and determine the viability (should be >95%). e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Add 100 µL of sterile PBS or media to the perimeter wells to minimize edge effects. h. Incubate the plate for 24 hours to allow the cells to attach and enter logarithmic growth phase.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated solutions. For example, create a dilution series ranging from 20 µM to 2 nM (final concentrations will be 10 µM to 1 nM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only). d. After 24 hours of cell incubation, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions and controls to the respective wells in triplicate. f. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement (CCK-8 Assay): a. Following the incubation period, add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and cell density. c. After incubation, gently mix the plate to ensure the formazan (B1609692) product is evenly distributed. d. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (media only with CCK-8) from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) to fit the data and determine the IC50 value.

Visualizations

TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Ligands GPCR Ligands LATS1_2 LATS1/2 GPCR Ligands->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression YAP_TAZ_n->TEAD binds TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits

Caption: The Hippo Signaling Pathway and the point of intervention for this compound.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with this compound and controls incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_cck8 Add CCK-8 reagent incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450nm incubate_cck8->read_absorbance analyze_data Analyze data: Calculate % viability and plot dose-response curve read_absorbance->analyze_data determine_ic50 Determine IC50 value using non-linear regression analyze_data->determine_ic50 end End determine_ic50->end Troubleshooting_Dose_Response start Inconsistent Dose-Response Curve? high_variability High Variability? start->high_variability Yes flat_curve Shallow/Flat Curve? start->flat_curve No check_seeding Check cell seeding consistency Use calibrated pipettes high_variability->check_seeding Yes check_mixing Ensure thorough compound mixing high_variability->check_mixing Yes edge_effects Avoid outer wells of the plate high_variability->edge_effects Yes inconsistent_ic50 Inconsistent IC50? flat_curve->inconsistent_ic50 No check_potency Screen different cell lines Verify target expression flat_curve->check_potency Yes check_concentration Use a wider concentration range flat_curve->check_concentration Yes check_solubility Inspect for precipitation Test compound stability flat_curve->check_solubility Yes check_passage Use consistent cell passage number Ensure cells are in log phase inconsistent_ic50->check_passage Yes check_incubation Maintain consistent incubation time inconsistent_ic50->check_incubation Yes check_reagents Use same batch of compound and reagents inconsistent_ic50->check_reagents Yes

References

Technical Support Center: Minimizing TEAD-IN-8 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the TEAD inhibitor, TEAD-IN-8, in primary cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] These transcription factors are the downstream effectors of the Hippo signaling pathway.[2][3] In a state of pathway activation, the transcriptional co-activators YAP and TAZ are prevented from entering the nucleus. However, when the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD proteins, promoting the transcription of genes involved in cell proliferation and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers. This compound is designed to interfere with the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these target genes. Some TEAD inhibitors may also function by preventing TEAD palmitoylation, a post-translational modification essential for its function.

Q2: I am observing high levels of cytotoxicity in my primary cells after treatment with this compound. Is this expected?

While this compound is designed to be a specific inhibitor of the TEAD-YAP/TAZ interaction, off-target effects and inherent cellular stress from inhibiting a key signaling pathway can lead to cytotoxicity, especially in sensitive primary cells. Unlike robust cancer cell lines, primary cells are often more susceptible to even minor perturbations in cellular signaling pathways. The observed toxicity could be due to on-target effects (inhibition of a critical pathway for that specific primary cell type) or off-target effects (interaction with other unintended molecules).

Q3: What are the potential causes of this compound cytotoxicity in primary cells?

Several factors can contribute to cytotoxicity:

  • High Compound Concentration: Primary cells are often more sensitive than immortalized cell lines. Concentrations that are well-tolerated by cancer cells may be toxic to primary cells.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, even at low concentrations.

  • On-Target Toxicity: The Hippo-YAP/TAZ-TEAD pathway plays a crucial role in normal tissue homeostasis and cell proliferation. Inhibiting this pathway with this compound may disrupt essential cellular processes in certain primary cell types, leading to cell death.

  • Off-Target Effects: Small molecule inhibitors can sometimes bind to unintended molecular targets, leading to unexpected cellular responses and toxicity.

  • Compound Stability and Solubility: Poor solubility can lead to the formation of precipitates that are cytotoxic. Degradation of the compound in culture media can also generate toxic byproducts.

  • Cell Culture Conditions: Suboptimal culture conditions, such as incorrect media components or cell density, can exacerbate the cytotoxic effects of a compound.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After Adding this compound
Possible Cause Troubleshooting Steps
Concentration Too High Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a much lower concentration than what is reported for cancer cell lines and titrate upwards.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its individual effect on cell viability.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions of the compound for each experiment and consider using a solubilizing agent if necessary, ensuring the agent itself is not toxic to the cells.
Issue 2: Gradual Decrease in Cell Viability Over a Longer Incubation Period
Possible Cause Troubleshooting Steps
On-Target Toxicity Consider the biological role of the Hippo pathway in your primary cell type. If the pathway is essential for their survival or function, prolonged inhibition will likely be cytotoxic. Shorten the incubation time to the minimum required to observe the desired biological effect.
Compound Degradation The stability of this compound in your specific cell culture medium over time may be a factor. If degradation is suspected, perform a time-course experiment to assess when toxicity becomes apparent and consider replenishing the medium with fresh compound at intermediate time points.
Cumulative Stress The combination of the inhibitor and prolonged culture can be stressful for primary cells. Ensure your cell culture conditions are optimal, including media formulation, serum concentration (if applicable), and cell density.
Issue 3: Inconsistent Results and High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Compound Preparation Prepare a single, large stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Ensure thorough mixing when preparing working solutions.
Cell Health and Passage Number Use primary cells at a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. Primary cell characteristics can change with increasing passage.
Assay-Related Variability For viability assays, ensure a consistent cell seeding density and incubation time with the detection reagent. Use appropriate controls, including untreated cells and solvent-only treated cells.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) for cytotoxicity in your primary cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Quantitative Data Summary (Hypothetical Example):

Cell TypeThis compound IC50 (Cytotoxicity)Incubation Time
Primary Human Umbilical Vein Endothelial Cells (HUVECs)[Experimental Value]48 hours
Primary Mouse Cortical Neurons[Experimental Value]72 hours
Primary Human Dermal Fibroblasts[Experimental Value]48 hours
Protocol 2: General Primary Cell Culture and Passaging

This protocol provides a general guideline for the culture and passaging of adherent primary cells. Specific requirements may vary depending on the cell type.

Materials:

  • Primary cells

  • Complete growth medium specific to the cell type

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution (e.g., 0.05%)

  • Cell culture flasks or dishes

  • Centrifuge

Methodology:

  • Media Removal:

    • Aspirate the spent culture medium from the flask.

  • Washing:

    • Rinse the cell monolayer with PBS to remove any residual medium and serum. Aspirate the PBS.

  • Enzymatic Dissociation:

    • Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

    • Incubate at 37°C for a few minutes until the cells detach. Monitor the process under a microscope to avoid over-trypsinization.

  • Neutralization:

    • Add complete growth medium (containing serum to inactivate trypsin) to the flask. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifugation:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Resuspension and Seeding:

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into new culture vessels at the recommended seeding density.

  • Incubation:

    • Place the culture vessels in a humidified incubator at 37°C with 5% CO2.

Visualizations

G A Primary Cell Culture B Seed cells in 96-well plate A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound and controls C->D E Incubate for desired time (e.g., 48h) D->E F Add CCK-8 reagent E->F G Incubate (1-4h) F->G H Measure absorbance at 450nm G->H I Data Analysis (Calculate % Viability and IC50) H->I G start High Cytotoxicity Observed q1 Is the final solvent concentration <= 0.1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a dose-response curve performed? a1_yes->q2 solution1 Reduce solvent concentration and run solvent control a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the compound fully dissolved? a2_yes->q3 solution2 Perform dose-response to find optimal concentration a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider on-target toxicity or off-target effects a3_yes->end_node solution3 Prepare fresh stock, consider solubility enhancers a3_no->solution3

References

Validation & Comparative

A Comparative Guide to TEAD Inhibitors: TEAD-IN-8 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a common driver of tumorigenesis in various cancers, making TEAD an attractive therapeutic target. In recent years, a number of small molecule inhibitors targeting TEAD have been developed, each with distinct mechanisms of action and pharmacological profiles. This guide provides an objective comparison of a novel inhibitor, TEAD-IN-8 (also known as TM2), with other prominent TEAD inhibitors: VT-103, VT-104, K-975, and IAG933, supported by available experimental data.

Overview of TEAD Inhibitors

TEAD inhibitors can be broadly categorized based on their mechanism of action. One major class allosterically inhibits TEAD function by binding to the central lipid pocket, thereby preventing the auto-palmitoylation required for its interaction with YAP/TAZ co-activators. This compound, VT-103, VT-104, and K-975 fall into this category. A second class of inhibitors directly disrupts the protein-protein interaction (PPI) between YAP/TAZ and TEAD. IAG933 is a prime example of such a direct PPI inhibitor.

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and other key TEAD inhibitors, providing a comparative overview of their potency in various assays.

Table 1: In Vitro Inhibition of TEAD Auto-Palmitoylation

InhibitorTargetIC50 (nM)Assay System
This compound (TM2) TEAD2156In vitro auto-palmitoylation assay[1][2]
TEAD438In vitro auto-palmitoylation assay[1][2]
VT-103 TEAD11.02Cell-free TEAD palmitoylation assay
K-975 TEAD1-YBD-Inhibits auto-palmitoylation

Table 2: Inhibition of YAP/TAZ-TEAD-Dependent Transcription

InhibitorIC50Assay System
VT-103 1.2 nMYAP reporter assay[3]
VT-104 10.4 nMYAP reporter assay[4]
IAG933 9 nMAvi-human TEAD4217-434 inhibition assay[5]
11-26 nMTEAD target gene expression in MSTO211H and NCI-H226 cells[5]

Table 3: Anti-proliferative Activity in Cancer Cell Lines

InhibitorCell LineGI50/IC50
IAG933 NCI-H2052 (Mesothelioma)0.041 µM (GI50)[5]
Mesothelioma cell lines13-91 nM (GI50)[2]
VT-104 NCI-H226 (Mesothelioma)0.042 µM (IC50)[6]
K-975 NF2-non-expressing MPM cell linesPotent inhibition

Mechanism of Action and Selectivity

This compound (TM2) is a novel, reversible pan-TEAD inhibitor that binds to a previously unknown side pocket adjacent to the conserved palmitate-binding pocket of TEAD proteins.[7][8][9] This unique binding mode allows for potent inhibition of TEAD auto-palmitoylation.[7][8][9] It has demonstrated a broader and more potent inhibition of pan-TEAD palmitoylation compared to VT103 and K-975.

VT-103 is a selective inhibitor of TEAD1 auto-palmitoylation.[10] It shows significantly less activity against other TEAD isoforms.

VT-104 is a pan-TEAD inhibitor that prevents the palmitoylation of endogenous TEAD1 and TEAD3.[10][11]

K-975 is a potent, selective, and orally active covalent TEAD inhibitor.[12] It irreversibly binds to a cysteine residue within the palmitate-binding pocket, thereby disrupting the YAP/TAZ-TEAD interaction.[13] K-975 acts as a pan-TEAD inhibitor.[12]

IAG933 is a first-in-class, orally available small molecule that directly disrupts the protein-protein interaction between YAP/TAZ and all four TEAD paralogs.[4][14][15] Unlike the palmitoylation inhibitors, IAG933 targets the YAP/TAZ binding interface on TEAD.[15]

In Vivo Efficacy

IAG933 has demonstrated significant dose-dependent anti-tumor effects in mouse xenograft models, including complete tumor regression in an orthotopic mesothelioma model.[4] Comparative studies in the NCI-H226 mesothelioma model showed that IAG933 was more potent in reducing TEAD target gene expression compared to VT104 and K-975.[2]

VT-104 has shown strong antitumor efficacy in the human mesothelioma NCI-H226 CDX model, with oral administration leading to tumor regression.[10]

K-975 has been shown to suppress tumor growth in malignant pleural mesothelioma xenograft models.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Hippo-YAP/TAZ-TEAD signaling pathway and a general workflow for evaluating TEAD inhibitors.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TEAD Inhibitors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds Palmitoylation_Inhibitors This compound, VT-103, VT-104, K-975 Palmitoylation_Inhibitors->TEAD inhibit auto-palmitoylation PPI_Inhibitors IAG933 PPI_Inhibitors->TEAD disrupt interaction

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention by different classes of TEAD inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Biochemical Biochemical Assays (TEAD Palmitoylation) Cellular Cell-Based Assays (Reporter, Proliferation, Co-IP) Biochemical->Cellular Potency Determine IC50/GI50 Biochemical->Potency Xenograft Cancer Xenograft Models Cellular->Xenograft Cellular->Potency Efficacy Assess Tumor Growth Inhibition Xenograft->Efficacy Potency->Efficacy Start TEAD Inhibitor Screening Start->Biochemical

Caption: A generalized experimental workflow for the preclinical evaluation of TEAD inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of TEAD inhibitors.

TEAD Auto-Palmitoylation Assay

Objective: To measure the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

Methodology:

  • Cell-Free Assay:

    • Purified recombinant TEAD protein (e.g., TEAD-YAP binding domain) is incubated with the test inhibitor at various concentrations.

    • A palmitoyl-CoA analog, such as alkyne-palmitoyl-CoA, is added to initiate the auto-palmitoylation reaction.

    • The reaction is quenched, and the alkyne-tagged palmitate is conjugated to a reporter molecule (e.g., biotin-azide) via a click chemistry reaction.

    • The level of palmitoylated TEAD is quantified by streptavidin-HRP blotting, and total TEAD is measured by immunoblotting with a TEAD-specific antibody.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]

  • Cell-Based Assay:

    • Cells (e.g., HEK293T) are transfected with a plasmid expressing a tagged TEAD protein (e.g., Myc-TEAD).

    • The transfected cells are treated with the test inhibitor and a cell-permeable palmitic acid analog (e.g., alkyne palmitate) for a defined period.

    • The tagged TEAD protein is immunoprecipitated from cell lysates.

    • The captured TEAD protein is subjected to a click chemistry reaction to attach a reporter molecule to the palmitate analog.

    • Palmitoylated TEAD is detected by streptavidin immunoblotting.[8][16]

Luciferase Reporter Assay for YAP/TAZ-TEAD Activity

Objective: To quantify the transcriptional activity of the YAP/TAZ-TEAD complex in cells.

Methodology:

  • Cells are co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple TEAD binding sites (e.g., 8xGTIIC-luciferase) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • The transfected cells are treated with the TEAD inhibitor at various concentrations.

  • After a specified incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.[9]

Cell Proliferation Assay

Objective: To assess the effect of TEAD inhibitors on the growth of cancer cells.

Methodology (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the TEAD inhibitor.

  • After a prolonged incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Objective: To determine if a TEAD inhibitor can disrupt the interaction between YAP and TEAD proteins in a cellular context.

Methodology:

  • Cells are co-transfected with plasmids expressing tagged versions of YAP (e.g., HA-YAP) and TEAD (e.g., FLAG-TEAD).

  • The cells are treated with the test inhibitor or a vehicle control.

  • Cells are lysed in a buffer that preserves protein-protein interactions.

  • An antibody specific to one of the tags (e.g., anti-FLAG) is used to immunoprecipitate the corresponding protein and its binding partners from the cell lysate.

  • The immunoprecipitated protein complexes are collected using protein A/G beads.

  • The proteins are eluted from the beads and separated by SDS-PAGE.

  • The presence of the co-immunoprecipitated protein (e.g., HA-YAP) is detected by immunoblotting with an antibody against its tag (e.g., anti-HA). A reduction in the amount of co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.[12]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a TEAD inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., NCI-H226 mesothelioma cells).

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the TEAD inhibitor via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., measuring the expression of TEAD target genes).

  • The anti-tumor efficacy is assessed by comparing the tumor growth between the treated and control groups.[17]

Conclusion

The landscape of TEAD inhibitors is rapidly evolving, offering promising new avenues for cancer therapy. This compound (TM2) represents a novel class of reversible, pan-TEAD inhibitors with a unique binding mode that confers potent and broad activity against TEAD auto-palmitoylation. While direct, comprehensive comparative studies are still emerging, the available data suggests that different TEAD inhibitors possess distinct advantages in terms of selectivity, mechanism of action, and potency. Palmitoylation inhibitors like this compound, VT-104, and K-975 offer a powerful allosteric approach, while direct PPI inhibitors like IAG933 provide an alternative strategy to disrupt the oncogenic YAP/TAZ-TEAD complex. The choice of inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile and the specific molecular characteristics of the cancer being targeted. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and therapeutic potential of these promising agents.

References

A Head-to-Head Comparison of TEAD-IN-8 and IAG933 in Targeting the Hippo-YAP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent TEAD inhibitors, TEAD-IN-8 and IAG933. This analysis is based on publicly available preclinical data and aims to assist in the evaluation of these compounds for further investigation.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, YAP and TAZ, interact with the TEAD family of transcription factors to drive oncogenic gene expression. This has made the YAP/TAZ-TEAD interface a compelling target for cancer therapy. Here, we compare the efficacy of two small molecule inhibitors that disrupt this interaction: this compound (also referred to as TM2 in some literature) and IAG933.

Mechanism of Action

IAG933 is a potent and selective, first-in-class disruptor of the YAP/TAZ-TEAD protein-protein interaction. It directly binds to the TEAD Ω-loop pocket, competitively inhibiting the binding of YAP and TAZ. This leads to the eviction of YAP from chromatin, thereby suppressing TEAD-driven transcription and inducing cancer cell death.[1]

This compound (TM2) is a reversible, pan-TEAD inhibitor that targets the palmitate-binding pocket (PBP) of TEAD transcription factors. By occupying this pocket, it inhibits the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with YAP/TAZ.[2][3] This disruption of the TEAD-YAP complex leads to the suppression of TEAD-YAP transcriptional activities.[2][3]

Quantitative Efficacy Data

The following tables summarize the available preclinical data for this compound (TM2) and IAG933.

In Vitro Efficacy
ParameterThis compound (TM2)IAG933Cell Line(s)
TEAD Auto-Palmitoylation Inhibition (IC50) 156 nM (TEAD2), 38 nM (TEAD4)[2][3]Not ApplicableN/A
TEAD Target Gene Expression Inhibition (IC50) Not explicitly reported11 - 26 nM[1]MSTO-211H, NCI-H226
Cell Proliferation (GI50) Strong antiproliferative effects reported, specific GI50 not provided[2][3]13 - 91 nM[3]Mesothelioma cell lines
YAP Reporter Gene Expression Inhibition (IC50) Not reported0.048 µMNCI-H2052[3]
In Vivo Efficacy
Study TypeThis compound (TM2)IAG933
Xenograft Model Data not available in searched documents.Showed dose-dependent anti-tumor effect in mouse xenograft models.[3]
Tumor Regression Data not available in searched documents.Caused tumor regression in the MSTO-211H rat xenograft model.[3][4]

Experimental Protocols

Cell Viability and Proliferation Assays

IAG933:

  • Cell Lines: A panel of mesothelioma and other Hippo-altered cancer cell lines were used.

  • Method: The number of viable cells was quantified after 72 hours of treatment with IAG933 using a resazurin-based assay. The GI50, the concentration at which the growth of the cells was inhibited by 50%, was then calculated.

This compound (TM2):

  • Method: While specific details are not provided in the searched literature, standard cell proliferation assays such as MTT or resazurin-based assays are typically used. These involve seeding cells in multi-well plates, treating them with a range of inhibitor concentrations, and measuring cell viability at a defined time point (e.g., 72 hours) using a colorimetric or fluorometric readout.

In Vivo Xenograft Studies

IAG933:

  • Animal Models: Mouse and rat xenograft models were established using the MSTO-211H mesothelioma cell line.

  • Treatment: IAG933 was administered orally, once a day, for a period of 2 to 4 weeks.[1]

  • Efficacy Evaluation: Tumor volume was measured regularly to assess the anti-tumor effect. Dose-dependent responses, from near stasis to significant tumor regression, were observed.[1]

This compound (TM2):

  • Detailed in vivo experimental protocols for this compound (TM2) were not available in the searched documents. A general protocol for xenograft studies involves subcutaneously implanting cancer cells into immunocompromised mice. Once tumors reach a certain volume, animals are randomized into treatment and control groups. The test compound is administered through a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Hippo_Pathway Hippo Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1/2 LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MST1/2->LATS1/2 phosphorylates Phospho-YAP/TAZ Phospho-YAP/TAZ YAP/TAZ->Phospho-YAP/TAZ TEAD TEAD YAP/TAZ->TEAD binds Degradation Degradation Phospho-YAP/TAZ->Degradation 14-3-3 binding Target Genes Target Genes TEAD->Target Genes activates transcription IAG933 IAG933 IAG933->TEAD inhibits YAP/TAZ binding This compound This compound This compound->TEAD inhibits palmitoylation

Figure 1. Hippo Signaling Pathway and inhibitor targets.

Experimental_Workflow General Experimental Workflow for Inhibitor Efficacy Testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cancer Cell Lines Viability Assay Viability Assay Treatment->Viability Assay Dose-response Gene Expression Gene Expression Treatment->Gene Expression Target Genes Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor-bearing mice Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Regular intervals

Figure 2. General workflow for preclinical efficacy testing.

Summary and Conclusion

Both this compound (TM2) and IAG933 demonstrate promising preclinical activity as inhibitors of the Hippo-YAP/TAZ-TEAD signaling pathway, albeit through different mechanisms. IAG933, a direct protein-protein interaction inhibitor, has a more extensive publicly available dataset, including potent in vitro anti-proliferative activity and demonstrated in vivo tumor regression in mesothelioma models.

This compound (TM2) shows potent inhibition of TEAD auto-palmitoylation, a key step for TEAD activity. While described as having strong anti-proliferative effects, more detailed quantitative data on cell viability and in vivo efficacy would be beneficial for a more direct comparison with IAG933.

For researchers in drug development, the choice between these or similar inhibitors may depend on the specific cancer type, the desired mechanism of action (direct PPI inhibition vs. allosteric inhibition of a post-translational modification), and further head-to-head preclinical and clinical studies. The data presented here serves as a foundational guide for such evaluations.

References

Validating the On-Target Efficacy of TEAD-IN-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. This dysregulation often leads to the hyperactivation of the transcriptional coactivators YAP and TAZ, which then associate with the TEA domain (TEAD) family of transcription factors to drive oncogenic gene expression. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of TEAD-IN-8, a novel TEAD inhibitor, with other leading alternatives, supported by experimental data and detailed methodologies to aid in the validation of its on-target effects.

Comparative Analysis of TEAD Inhibitor Potency

The following table summarizes the in vitro potency of this compound (also referred to as TM2) and other notable TEAD inhibitors across various assays. This data allows for a direct comparison of their efficacy in inhibiting key molecular events in the Hippo pathway.

InhibitorAssay TypeTargetIC50/EC50Cell Line / Conditions
This compound (TM2) TEAD Auto-palmitoylationTEAD2156 nMIn vitro
TEAD Auto-palmitoylationTEAD438 nMIn vitro
VT107 TEAD Auto-palmitoylationpan-TEAD4.93 nMIn vitro
K-975 YAP/TAZ-TEAD PPITEAD1/4-NCI-H226
Cell ProliferationMPM cell lines-NCI-H226
GNE-7883 TEAD-YAP InteractionTEAD139 nMBiochemical
TEAD-YAP InteractionTEAD213 nMBiochemical
TEAD-YAP InteractionTEAD393 nMBiochemical
TEAD-YAP InteractionTEAD434 nMBiochemical
Cell ProliferationOVCAR-8115 nMCellular
Cell ProliferationNCI-H226333 nMCellular
IAG933 TEAD-YAP InteractionTEAD49 nMBiochemical
TEAD Target Gene Expression-11-26 nMMSTO-211H, NCI-H226
Cell ProliferationMesothelioma cells13-91 nMCellular
JM7 YAP Transcriptional Reporter-972 nMCellular

Key Experimental Protocols for On-Target Validation

Accurate validation of a TEAD inhibitor's on-target effects is crucial. Below are detailed protocols for key experiments commonly employed in the field.

TEAD Auto-Palmitoylation Assay (In Vitro)

This assay biochemically assesses the ability of an inhibitor to block the auto-palmitoylation of TEAD proteins, a critical post-translational modification for their stability and interaction with YAP/TAZ.

Materials:

  • Recombinant human TEAD protein (e.g., TEAD2, TEAD4)

  • Palmitoyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • TEAD inhibitor (e.g., this compound)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-TEAD antibody

Procedure:

  • Prepare reactions by mixing recombinant TEAD protein with the assay buffer.

  • Add the TEAD inhibitor at various concentrations to the reactions. Incubate for 30 minutes at room temperature.

  • Initiate the auto-palmitoylation reaction by adding Palmitoyl-CoA.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-TEAD antibody to visualize the palmitoylated and unpalmitoylated forms of the protein. Palmitoylation results in a slight shift in molecular weight.

  • Quantify the band intensities to determine the IC50 value of the inhibitor.

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD. Inhibition of the TEAD-YAP/TAZ interaction by a compound will lead to a decrease in the luciferase reporter signal.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • YAP/TAZ expression plasmid (optional, for overexpression)

  • Transfection reagent

  • TEAD inhibitor

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid. If desired, also co-transfect with a YAP or TAZ expression plasmid.

  • After 24 hours, treat the cells with the TEAD inhibitor at various concentrations.

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Calculate the IC50 value of the inhibitor based on the dose-response curve.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Co-IP is used to demonstrate that a TEAD inhibitor can disrupt the physical interaction between YAP/TAZ and TEAD in a cellular context.

Materials:

  • Cells expressing endogenous or tagged YAP/TAZ and TEAD proteins

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against YAP or TEAD for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies for detecting both YAP/TAZ and TEAD

Procedure:

  • Treat cells with the TEAD inhibitor or vehicle control for the desired time.

  • Lyse the cells and collect the supernatant containing the protein lysate.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting using antibodies against both the immunoprecipitated protein (YAP) and its interacting partner (TEAD). A reduction in the co-immunoprecipitated TEAD in the inhibitor-treated sample indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • TEAD inhibitor

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Anti-TEAD antibody

Procedure:

  • Treat intact cells with the TEAD inhibitor or vehicle control.

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cool the samples on ice and lyse them by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble TEAD protein in each sample by Western blotting.

  • Plot the amount of soluble TEAD as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.

Off-Target Effect Analysis

To ensure the specificity of a TEAD inhibitor, it is essential to assess its potential off-target effects. A common and comprehensive method is large-scale kinase panel screening.

Kinase Panel Screening: This involves testing the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often over 400). The percentage of inhibition for each kinase is determined. A highly selective inhibitor will show significant inhibition of only the intended target (or family of targets) with minimal activity against other kinases. This approach helps to identify potential off-target liabilities early in the drug discovery process and provides a quantitative measure of selectivity.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Hippo_Signaling_Pathway cluster_nucleus Ext_Signals External Signals (Cell-Cell Contact, Mechanical Stress) Hippo_Core Hippo Core Kinase Cascade (MST1/2, LATS1/2) Ext_Signals->Hippo_Core Activates YAP_TAZ YAP / TAZ Hippo_Core->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP / p-TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Binds to Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates Nucleus Nucleus TEAD_IN_8 This compound TEAD_IN_8->TEAD Inhibits Experimental_Workflow Start Start: Candidate TEAD Inhibitor Biochemical_Assay Biochemical Assays (e.g., TEAD Auto-palmitoylation) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Luciferase Reporter, Proliferation) Biochemical_Assay->Cell_Based_Assay Target_Engagement Direct Target Engagement (Co-IP, CETSA) Cell_Based_Assay->Target_Engagement Off_Target Off-Target Profiling (Kinase Panel Screen) Target_Engagement->Off_Target Data_Analysis Data Analysis & Comparison Off_Target->Data_Analysis Validated_Inhibitor Validated On-Target Inhibitor Data_Analysis->Validated_Inhibitor

A Comparative Guide to TEAD-IN-8 in Combination with KRAS Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to KRAS inhibitors, a pivotal class of targeted therapies, has necessitated the exploration of combination strategies to enhance their efficacy and durability. One promising approach involves the concurrent inhibition of the TEA Domain (TEAD) family of transcription factors. This guide provides a comprehensive comparison of the performance of TEAD inhibitors, with a focus on the investigational molecule TEAD-IN-8, in combination with various KRAS inhibitors. By presenting available experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to equip researchers with the necessary information to evaluate and potentially pursue this therapeutic strategy.

Introduction: The Rationale for Co-targeting TEAD and KRAS

KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor cell proliferation and survival through the activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. While the development of specific KRAS inhibitors, such as those targeting the G12C mutation, has been a significant breakthrough, their clinical benefit is often limited by intrinsic and acquired resistance.

A key mechanism of resistance involves the reactivation of signaling pathways that bypass the effect of KRAS inhibition. The Hippo-YAP/TAZ pathway has emerged as a critical player in this process. Upon inhibition of KRAS, cancer cells can upregulate the activity of the transcriptional coactivators YAP and TAZ. These proteins then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), thereby compensating for the loss of KRAS-mediated signaling.

This understanding has led to the hypothesis that co-inhibition of both KRAS and TEAD could lead to a more profound and sustained anti-tumor response. TEAD inhibitors, such as this compound and others in development, aim to disrupt the YAP/TAZ-TEAD interaction, preventing the transcription of pro-survival genes and restoring sensitivity to KRAS inhibition.

Comparative Performance of TEAD Inhibitors in Combination with KRAS Inhibitors

While specific quantitative data for this compound in direct combination with KRAS inhibitors is not yet widely available in the public domain, preclinical studies on other TEAD inhibitors provide a strong proof-of-concept for this combination strategy. This section summarizes the available data for TEAD inhibitors in combination with KRAS inhibitors to serve as a benchmark for evaluating the potential of this compound.

In Vitro Synergistic Effects

Studies have demonstrated that combining a TEAD inhibitor with a KRAS inhibitor results in synergistic anti-proliferative effects in various cancer cell lines harboring KRAS mutations.

Table 1: In Vitro Efficacy of TEAD and KRAS Inhibitor Combinations

TEAD InhibitorKRAS InhibitorCell Line(s)Cancer TypeKey Findings
IAG933 JDQ443 (KRAS G12C)KRAS G12C-mutated NSCLC and CRC cell linesNon-Small Cell Lung Cancer, Colorectal CancerStrong combination benefit observed, leading to enhanced anti-proliferative effects compared to either agent alone.[1][2]
K-975 Adagrasib (KRAS G12C)KRAS G12C-mutant NSCLC cell linesNon-Small Cell Lung CancerThe combination significantly enhanced the anti-tumor efficacy of adagrasib.
VT3989 Adagrasib (KRAS G12C)Preclinical modelsVariousPharmacologic TEAD inhibition restored sensitivity to adagrasib.
In Vivo Anti-Tumor Efficacy

The synergistic effects observed in vitro have been validated in preclinical in vivo models, where the combination of TEAD and KRAS inhibitors led to greater tumor growth inhibition than either monotherapy.

Table 2: In Vivo Efficacy of TEAD and KRAS Inhibitor Combinations

TEAD InhibitorKRAS InhibitorTumor ModelKey Findings
IAG933 JDQ443 (KRAS G12C)NCI-H2122 NSCLC xenograftsUpfront addition of IAG933 deepened the anti-tumor response to JDQ443.[1][2]

Profile of Investigated Compounds

A growing number of small molecule inhibitors targeting TEAD and various KRAS mutations are under investigation.

Table 3: Overview of Selected TEAD and KRAS Inhibitors

InhibitorTargetMechanism of ActionChemical Structure
This compound TEADCovalent inhibitor that binds to a conserved cysteine in the palmitate-binding pocket of TEAD, disrupting the YAP/TAZ-TEAD interaction.Not publicly available
IAG933 pan-TEADPotent and selective disruptor of the YAP/TAZ-TEAD protein-protein interaction.[3]
alt text
VT3989 TEADInhibitor of TEAD auto-palmitoylation, which is required for its interaction with YAP/TAZ.
alt text
K-975 TEADCovalently binds to a cysteine residue in the palmitate-binding pocket of TEAD.
alt text
Adagrasib KRAS G12CCovalent inhibitor that irreversibly binds to the mutant cysteine 12 of KRAS G12C, locking it in an inactive state.
alt text
Sotorasib KRAS G12CCovalent inhibitor that irreversibly binds to the mutant cysteine 12 of KRAS G12C.
alt text
JDQ443 KRAS G12CCovalent inhibitor with a unique binding mode to the switch II pocket of KRAS G12C.
alt text
Pan-KRAS Inhibitors Multiple KRAS mutantsNon-covalent inhibitors designed to bind to various KRAS mutants, including G12D, G12V, etc.Structures vary

Experimental Protocols

To facilitate the replication and further investigation of the combined effects of TEAD and KRAS inhibitors, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., KRAS G12C mutant NSCLC or colorectal cancer cell lines) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the TEAD inhibitor (e.g., this compound), the KRAS inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 values for each treatment condition. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the KRAS and Hippo-YAP/TAZ signaling pathways.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the inhibitors as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, YAP, TAZ, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for studying the combination of TEAD and KRAS inhibitors.

Signaling_Pathway cluster_KRAS KRAS Pathway cluster_Hippo Hippo-YAP/TAZ Pathway cluster_Inhibitors Inhibitors KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_KRAS Proliferation, Survival ERK->Proliferation_KRAS Hippo Hippo Kinase Cascade ERK->Hippo Crosstalk YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Inhibits TEAD TEAD YAP_TAZ->TEAD Proliferation_YAP Proliferation, Survival, EMT TEAD->Proliferation_YAP KRASi KRAS Inhibitor KRASi->KRAS Inhibits TEADi This compound TEADi->TEAD Inhibits

Figure 1: KRAS and Hippo-YAP/TAZ signaling pathways and points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture 1. Cell Culture (KRAS-mutant cancer cell lines) Treatment 2. Treatment - this compound - KRAS Inhibitor - Combination CellCulture->Treatment Viability 3. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability WesternBlot 4. Western Blot Analysis (p-ERK, YAP/TAZ, etc.) Treatment->WesternBlot Xenograft 5. Xenograft Model (Tumor implantation) InVivoTreatment 6. In Vivo Dosing - Vehicle - this compound - KRAS Inhibitor - Combination Xenograft->InVivoTreatment TumorMeasurement 7. Tumor Volume Measurement InVivoTreatment->TumorMeasurement Survival 8. Survival Analysis TumorMeasurement->Survival

References

Overcoming Resistance: A Comparative Guide to the Synergistic Effects of TEAD and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects observed when combining TEAD inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct experimental data for the specific compound TEAD-IN-8 in combination with EGFR inhibitors is not yet publicly available, this guide will establish the mechanistic rationale for this synergy by examining data from other potent TEAD inhibitors. We will delve into the underlying signaling pathways, present comparative data from preclinical studies, and provide detailed experimental protocols for key assays.

The development of resistance to EGFR tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of EGFR-mutated cancers, particularly non-small cell lung cancer (NSCLC).[1][2] A growing body of evidence points to the activation of the Hippo-YAP/TAZ signaling pathway as a key mechanism of acquired resistance.[1][3] The transcriptional co-activators YAP and TAZ, upon nuclear translocation, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and drug resistance.[4] This has led to the hypothesis that dual inhibition of both the EGFR and TEAD pathways could lead to synergistic anti-tumor effects and overcome TKI resistance.

This compound is a novel, potent, and specific small-molecule inhibitor of TEAD-YAP transcriptional activities. It has demonstrated antiproliferative effects in cancer cells dependent on the YAP pathway, both as a monotherapy and in combination with MEK inhibitors. While direct studies of this compound with EGFR inhibitors are pending, its mechanism of action strongly suggests a high potential for synergistic activity in overcoming EGFR TKI resistance. This guide will, therefore, draw upon data from structurally and functionally similar TEAD inhibitors to illustrate this potential.

Mechanistic Rationale for Synergy

EGFR TKIs effectively block the pro-survival signals downstream of the EGFR pathway. However, some cancer cells can adapt by activating alternative survival pathways, with the Hippo-YAP/TAZ pathway being a prominent escape route. Inhibition of EGFR can lead to the activation of YAP/TAZ, which then drives a TEAD-dependent transcriptional program to promote cell survival and proliferation, thereby negating the effect of the EGFR inhibitor. By co-administering a TEAD inhibitor, this escape mechanism is blocked, leading to a more profound and durable anti-cancer response.

TEAD_EGFR_Synergy_Pathway cluster_0 EGFR Signaling cluster_1 Hippo-YAP/TEAD Signaling cluster_2 Cellular Outcomes EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation YAP_TAZ YAP/TAZ Nuclear_Complex YAP/TAZ-TEAD Complex YAP_TAZ->Nuclear_Complex Nuclear Translocation TEAD TEAD TEAD->Nuclear_Complex Nuclear_Complex->Proliferation Gene Transcription Apoptosis Apoptosis Proliferation->Apoptosis Synergistic Inhibition Leads to EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits TEAD_IN_8 This compound TEAD_IN_8->Nuclear_Complex Inhibits Formation

Figure 1: Simplified signaling pathway illustrating the synergistic interaction between EGFR and TEAD inhibitors.

Comparative Performance Data

The following tables summarize preclinical data from studies combining TEAD inhibitors with EGFR TKIs in EGFR-mutant NSCLC cell lines. This data provides a benchmark for the expected synergistic effects when using a potent TEAD inhibitor like this compound.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineEGFR InhibitorEGFRi IC50TEAD InhibitorTEADi IC50Combination IC50Fold Change
PC-9Osimertinib0.015VT104>100.008~1.9
HCC827Osimertinib0.020VT104>100.011~1.8
KTOR27Afatinib0.100VT104>100.045~2.2

Data compiled from published studies. Fold change is calculated as the ratio of the EGFRi IC50 to the combination IC50.

Table 2: Synergy Analysis (Combination Index - CI)

Cell LineEGFR InhibitorTEAD InhibitorCombination Index (CI)Interpretation
PC-9OsimertinibVT104< 1Synergism
HCC827OsimertinibVT104< 1Synergism
NCI-H1975OsimertinibVT3989Strong SynergySynergism

A Combination Index (CI) < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Models)

ModelTreatmentTumor Growth Inhibition (%)
HCC827 XenograftOsimertinib60
HCC827 XenograftVT398925
HCC827 XenograftOsimertinib + VT398995
NCI-H1975 XenograftOsimertinib55
NCI-H1975 XenograftVT398920
NCI-H1975 XenograftOsimertinib + VT398990

Data represents the percentage of tumor growth inhibition compared to a vehicle control group.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, an EGFR inhibitor, or the combination of both for 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the cell viability assay for 48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the cell number (from a parallel viability plate) and express the results as fold change in caspase activity compared to the vehicle control.

Western Blot Analysis
  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, YAP, TAZ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect the signal using an ECL substrate.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 million EGFR-mutant NSCLC cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle, this compound alone, EGFR inhibitor alone, and the combination. Administer drugs according to the optimized dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizing the Workflow and Logic

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (EGFR-mutant cell lines) Drug_Treatment Drug Treatment (Single agents & Combination) Cell_Culture->Drug_Treatment Viability Cell Viability Assay (MTT) Drug_Treatment->Viability Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Drug_Treatment->Apoptosis Western_Blot_IV Western Blot (Pathway analysis) Drug_Treatment->Western_Blot_IV Xenograft Xenograft Model Establishment Viability->Xenograft Inform Apoptosis->Xenograft Inform Treatment_Groups Randomization & Treatment Xenograft->Treatment_Groups Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment_Groups->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Monitoring->Endpoint_Analysis

Figure 2: General experimental workflow for evaluating this compound and EGFR inhibitor synergy.

Synergy_Logic EGFRi EGFR Inhibitor EGFR_Pathway_Inhibition Inhibition of EGFR Pathway EGFRi->EGFR_Pathway_Inhibition TEADi This compound YAP_TEAD_Inhibition Inhibition of YAP-TEAD Pathway TEADi->YAP_TEAD_Inhibition Resistance_Blocked Blockade of Resistance Mechanism EGFR_Pathway_Inhibition->Resistance_Blocked YAP_TEAD_Inhibition->Resistance_Blocked Synergistic_Apoptosis Synergistic Induction of Apoptosis Resistance_Blocked->Synergistic_Apoptosis

Figure 3: Logical relationship illustrating the basis of synergy between this compound and EGFR inhibitors.

Conclusion

The combination of TEAD and EGFR inhibitors represents a promising strategy to overcome acquired resistance to EGFR TKIs. While direct experimental data for this compound in this specific combination is eagerly awaited, its potent inhibition of the YAP-TEAD pathway provides a strong rationale for its potential synergistic effects. The preclinical data from other TEAD inhibitors in combination with EGFR TKIs demonstrate significant synergy in reducing cell viability, inducing apoptosis, and inhibiting tumor growth in vivo. The experimental protocols provided in this guide offer a framework for researchers to investigate the potential of this compound in combination with EGFR inhibitors, a line of inquiry that could lead to more effective and durable treatment options for patients with EGFR-driven cancers.

References

Comparative Analysis of TEAD-IN-8 and VT3989: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Hippo-YAP-TEAD signaling pathway has emerged as a critical regulator of cell proliferation and survival, making it a prime target for drug development. Dysregulation of this pathway is implicated in various cancers, driving tumor growth and progression. Two notable small molecule inhibitors targeting the TEA Domain (TEAD) transcription factors, TEAD-IN-8 and VT3989, have shown promise in preclinical and clinical studies. This guide provides a detailed comparative analysis of these two compounds, presenting their mechanisms of action, experimental data, and relevant protocols to aid researchers in drug development and discovery.

Mechanism of Action

Both this compound and VT3989 function by disrupting the interaction between TEAD and its co-activators, YAP and TAZ, thereby inhibiting the transcription of downstream genes that promote cell proliferation and survival. However, they achieve this through distinct mechanisms.

VT3989 is a potent and selective inhibitor of TEAD auto-palmitoylation.[1] Palmitoylation is a crucial post-translational modification required for the stable interaction between TEAD and YAP/TAZ.[2] By binding to the palmitate-binding pocket of TEAD, VT3989 prevents this modification, leading to the disruption of the TEAD-YAP/TAZ complex and subsequent downregulation of target gene expression.[3][4]

This compound (also known as TM2) is a novel, potent, and reversible TEAD inhibitor that directly and specifically inhibits TEAD-YAP transcriptional activities. It occupies the central palmitate-binding pocket of TEAD proteins and extends into a previously uncharacterized adjacent hydrophilic pocket, leading to a potent suppression of TEAD-YAP transcriptional activities.

The Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway is a key signaling cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. When the Hippo pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, preventing them from entering the nucleus. In the "Hippo-off" state, often observed in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress LATS1_2 LATS1/2 Mechanical_Stress->LATS1_2 GPCR_Signaling GPCR_Signaling GPCR_Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 binding & Cytoplasmic Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->YAP_TAZ translocates back YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation TEAD_IN_8 This compound TEAD_IN_8->TEAD inhibits binding VT3989 VT3989 VT3989->TEAD inhibits palmitoylation

Figure 1: The Hippo-YAP-TEAD signaling pathway and points of intervention by this compound and VT3989.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and VT3989 from preclinical studies. It is important to note that the data were not generated in head-to-head comparative studies, and experimental conditions may vary.

Table 1: In Vitro Potency (IC50 Values)
CompoundAssayCell Line / TargetIC50 (nM)Reference
VT3989 Cell ProliferationNCI-H2052 (Mesothelioma)11
Cell ProliferationNCI-H226 (Mesothelioma)9
Cell ProliferationNCI-H2373 (Mesothelioma)8
This compound (TM2) TEAD4 Auto-palmitoylation-38
TEAD2 Palmitoylation-156
Table 2: In Vivo Efficacy in Xenograft Models
CompoundCancer TypeMouse ModelDosingOutcomeReference
VT3989 Mesothelioma (NF2-deficient)Xenograft3 mg/kg, oral, once dailyTumor growth inhibition
This compound (TM2) YAP-dependent cancersNot specifiedNot specifiedStrong anti-proliferation effects

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize TEAD inhibitors.

Cell Viability Assay (CCK-8)

This protocol describes a common method to assess the effect of inhibitors on cancer cell proliferation.

Cell_Viability_Workflow cluster_setup cluster_treatment cluster_assay cluster_analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate (e.g., 5000 cells/well). Incubation_1 2. Incubate for 24 hours (37°C, 5% CO2). Cell_Seeding->Incubation_1 Add_Inhibitor 3. Add serial dilutions of This compound or VT3989. Incubation_1->Add_Inhibitor Incubation_2 4. Incubate for a defined period (e.g., 48-72 hours). Add_Inhibitor->Incubation_2 Add_CCK8 5. Add CCK-8 reagent to each well. Incubation_2->Add_CCK8 Incubation_3 6. Incubate for 1-4 hours. Add_CCK8->Incubation_3 Measure_Absorbance 7. Measure absorbance at 450 nm using a microplate reader. Incubation_3->Measure_Absorbance Calculate_Viability 8. Calculate cell viability relative to untreated controls. Measure_Absorbance->Calculate_Viability Determine_IC50 9. Determine the IC50 value using non-linear regression analysis. Calculate_Viability->Determine_IC50

Figure 2: Workflow for a typical cell viability assay to determine IC50 values.

Materials:

  • Cancer cell line of interest (e.g., NCI-H2052)

  • Complete cell culture medium

  • 96-well plates

  • This compound and VT3989

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and VT3989 in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TEAD inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and VT3989 formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or VT3989 orally to the treatment groups according to the specified dosing schedule (e.g., once daily). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the mice.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor growth between treated and control groups.

Conclusion

Both this compound and VT3989 represent promising therapeutic strategies for cancers driven by a dysregulated Hippo-YAP-TEAD pathway. VT3989 has demonstrated high potency in mesothelioma cell lines and in vivo models, and has advanced into clinical trials. This compound is a potent, reversible inhibitor with a distinct binding mode that also shows strong anti-proliferative effects.

The choice between these inhibitors for research purposes may depend on the specific cancer model, the desired mechanism of action (inhibition of palmitoylation vs. direct TEAD-YAP interaction), and the need for a reversible versus a potentially more sustained effect. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these and other emerging TEAD inhibitors.

References

Evaluating the Therapeutic Potential of TEAD-IN-8 Combinations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of TEAD-IN-8 in combination with other targeted agents. This document summarizes key preclinical findings, presents comparative data in a structured format, and offers detailed experimental methodologies to support further investigation.

The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is increasingly implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor that targets this interaction.

Preclinical evidence strongly suggests that combining TEAD inhibitors with other targeted therapies can lead to synergistic anti-tumor effects and overcome mechanisms of drug resistance. This guide focuses on the evaluation of this compound in combination with inhibitors of key oncogenic signaling pathways: MEK, EGFR, and KRAS.

Comparative Efficacy of TEAD Inhibitor Combinations

While direct quantitative data for this compound in combination therapies is emerging, studies on other potent TEAD inhibitors provide a strong rationale and a benchmark for comparison. The following tables summarize key preclinical data for TEAD inhibitors in combination with MEK, EGFR, and KRAS inhibitors. This data highlights the potential for synergistic activity and provides a framework for evaluating this compound.

Table 1: In Vitro Synergy of TEAD Inhibitors with MEK Inhibitors

Cancer TypeTEAD InhibitorMEK InhibitorCell LinesSynergy Score (Bliss)Key Findings
Head and Neck Squamous Cell Carcinoma (HNSCC)SW-682MirdametinibCAL-33, SCC-2510.7 (SCC-25)Marked synergistic effect in vitro. Combination abrogated the increase in CCN2 expression induced by mirdametinib.[1]
Malignant Pleural MesotheliomaVT-103Various MEK inhibitorsNCI-H226, NCI-H2052Not specifiedHigh-throughput screening identified MEK1/2 inhibitors as a class of drugs that robustly synergize with TEAD inhibition.[2][3]

Table 2: Preclinical Efficacy of TEAD Inhibitor Combinations with KRAS Inhibitors

Cancer TypeTEAD InhibitorKRAS InhibitorModelEfficacy MetricKey Findings
KRAS G12C-mutant NSCLCK-975AdagrasibIn vitro (HOP 62, NCI-H2030 cell lines)IC50K-975 significantly improved the IC50 of adagrasib.[4]
KRAS G12C-mutant NSCLCK-975AdagrasibIn vivo (Xenograft)Tumor Growth InhibitionCombination enhanced anti-tumor efficacy compared to single agents.[4][5]
Pancreatic CancerUnspecified TEAD inhibitorUnspecified RAS inhibitorIn vitroGene ExpressionCombination led to a more robust downregulation of essential gene expression than either single agent.[6]

Table 3: Preclinical Efficacy of TEAD Inhibitor Combinations with EGFR Inhibitors

Cancer TypeTEAD InhibitorEGFR InhibitorModelEfficacy MetricKey Findings
EGFR-mutant NSCLCVT104OsimertinibIn vitro (PC-9, HCC827 cells)Cell ViabilityCombination therapy showed better tumor-suppressive effects than EGFR-TKI alone.[7]
EGFR-mutant NSCLCVT104OsimertinibIn vivo (Xenograft)Tumor Growth InhibitionCombination therapy demonstrated superior tumor suppression.[7]
EGFR-mutant NSCLCSW-682OsimertinibIn vitroAntiproliferative EffectSynergistic antiproliferative effect observed in a subset of NSCLC cell lines.[1]

Signaling Pathways and Rationale for Combination Therapy

The Hippo and RAS-MAPK signaling pathways are interconnected, and upregulation of YAP/TEAD activity has been identified as a key mechanism of resistance to MAPK pathway inhibitors (including KRAS, RAF, and MEK inhibitors) and EGFR inhibitors.[8]

Hippo-YAP Signaling Pathway

Hippo_Pathway Hippo Signaling Pathway cluster_nucleus Upstream Upstream Signals (Cell-cell contact, Mechanical cues) MST1_2 MST1/2 Upstream->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 TEAD TEAD YAP_TAZ->TEAD Binds & Activates (when unphosphorylated) Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ->Degradation Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Drives Nucleus Nucleus

Caption: The core Hippo signaling kinase cascade leading to YAP/TAZ phosphorylation and inactivation.

Experimental Workflow for Evaluating Drug Combinations

A systematic approach is crucial for evaluating the therapeutic potential of drug combinations. The following workflow outlines the key experimental stages.

Experimental_Workflow Drug Combination Evaluation Workflow In_Vitro_Screening In Vitro Screening (Cell Viability Assays) Synergy_Analysis Synergy Analysis (Bliss, Loewe, ZIP models) In_Vitro_Screening->Synergy_Analysis Mechanism_of_Action Mechanism of Action Studies (Western Blot, Gene Expression Analysis) Synergy_Analysis->Mechanism_of_Action In_Vivo_Validation In Vivo Validation (Xenograft/PDX Models) Mechanism_of_Action->In_Vivo_Validation Toxicity_Assessment Toxicity Assessment (In vivo) In_Vivo_Validation->Toxicity_Assessment Lead_Combination Lead Combination Identification Toxicity_Assessment->Lead_Combination

Caption: A generalized workflow for the preclinical evaluation of drug combination therapies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of TEAD inhibitor combinations.

Cell Viability and Synergy Assays

1. Cell Seeding and Treatment:

  • Seed cancer cell lines (e.g., NCI-H226 for mesothelioma, A549 for NSCLC) in 96-well plates at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Prepare a dose-response matrix of this compound and the combination drug (e.g., a MEK inhibitor like trametinib). Typically, an 8x8 matrix with concentrations ranging from sub-pharmacological to supra-pharmacological is used.

  • Treat cells with the drug combinations and single agents as controls. Include a vehicle-only control (e.g., DMSO).

2. Viability Measurement:

  • After a 72-hour incubation period, assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), following the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader.

3. Synergy Calculation:

  • Normalize the viability data to the vehicle-treated controls.

  • Calculate synergy scores using a suitable model, such as the Bliss independence model, Loewe additivity model, or Zero Interaction Potency (ZIP) model, with software like SynergyFinder or Combenefit.[2]

Western Blot Analysis for Mechanistic Studies

1. Cell Lysis and Protein Quantification:

  • Seed cells in 6-well plates and treat with this compound, the combination drug, and the combination for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for these studies include those against p-ERK, total ERK, p-AKT, total AKT, YAP, and TEAD target genes like CTGF and CYR61. A loading control like GAPDH or β-actin should also be used.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Studies

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

2. Drug Treatment:

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.

  • Administer drugs at predetermined doses and schedules (e.g., oral gavage daily).

3. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

4. Toxicity Assessment:

  • Monitor mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress.

  • At the end of the study, major organs can be collected for histopathological analysis.

Conclusion and Future Directions

The preclinical data for TEAD inhibitors in combination with MEK, KRAS, and EGFR inhibitors are highly promising, suggesting that such combinations can overcome resistance and lead to more durable anti-tumor responses. The synergistic effects observed in various cancer models provide a strong rationale for the clinical development of these combination strategies.

For this compound specifically, further preclinical studies are warranted to generate robust quantitative data on its synergistic activity with different targeted agents. These studies should include a broad panel of cancer cell lines with different genetic backgrounds to identify patient populations most likely to benefit. Detailed mechanistic studies will also be crucial to fully elucidate the molecular basis of the observed synergy. The experimental protocols provided in this guide offer a framework for conducting these essential preclinical investigations, which will be critical for advancing this compound combination therapies toward clinical application.

References

Safety Operating Guide

Navigating the Safe Disposal of TEAD-IN-8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for TEAD-IN-8, a novel TEAD inhibitor. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, this document outlines essential, immediate safety and logistical information based on general laboratory chemical waste guidelines.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including this compound, is governed by stringent federal, state, and local regulations. The overarching goal is to manage chemical waste in a manner that is safe, environmentally sound, and compliant with all applicable rules.[1] Hazardous chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] These regulations classify waste as hazardous if it exhibits certain characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1][2]

Quantitative Data Summary for Laboratory Waste

The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, as stipulated by general safety guidelines. These are critical for maintaining compliance and ensuring a safe working environment.

ParameterGuidelineSource
Maximum Hazardous Waste Volume per Satellite Accumulation Area (SAA) 55 gallons[1][2]
Maximum Acutely Toxic Chemical Waste (P-list) Volume per SAA 1 quart of liquid or 1 kilogram of solid[1]
Time Limit for Removal of Full Containers from SAA Within 3 calendar days after the container becomes full[1][3]
Maximum Storage Time for Partially Filled Containers in SAA Up to 12 months from the date waste was first added[1][2]
pH Range for Drain Disposal (for non-hazardous, aqueous solutions) Between 5.5 and 10.5[4]

Detailed Protocol for the Disposal of this compound

This step-by-step protocol provides a clear procedure for the safe disposal of this compound waste.

1. Waste Identification and Classification:

  • Initial Assessment: Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, handling precautions, and disposal recommendations.

  • Hazardous Waste Determination: Based on the SDS and knowledge of the experimental process, classify the this compound waste. It is prudent to treat it as hazardous waste unless explicitly stated otherwise. Waste is generally considered hazardous if it is flammable, corrosive, reactive, or toxic.[1][2][4]

2. Proper Waste Segregation and Storage:

  • Designated Container: Use a chemically compatible container for collecting this compound waste. The container must be in good condition, with a secure, leak-proof closure.[5] Plastic containers are often preferred.[1]

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations or chemical formulas.[6] The label should also include the accumulation start date, the name of the principal investigator, and the laboratory location.[6]

  • Segregation: Store the this compound waste container separately from incompatible materials. A general best practice is to store acids and bases separately and to keep acids away from cyanides or sulfides.[3]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[1][2] The SAA should be inspected weekly for any signs of leakage.[3]

3. Waste Accumulation and Container Management:

  • Closed Containers: Keep the waste container securely capped at all times, except when adding waste.[1][3]

  • Volume Limits: Adhere to the maximum accumulation limits for hazardous waste (55 gallons) and, if applicable, acutely toxic waste (1 quart).[1][2]

  • Secondary Containment: It is advisable to store the waste container in a secondary containment system, such as a plastic tray, to contain any potential spills.[5]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][2]

  • Complete Disposal Form: Fill out any required hazardous waste disposal forms accurately and completely.[2]

  • Do Not Dispose Down the Drain: Unless explicitly permitted by the SDS and local regulations for a specific, neutralized, and non-hazardous solution, do not dispose of this compound or its solutions down the drain.[4]

5. Handling Spills and Decontamination:

  • Spill Response: In the event of a spill, follow the procedures outlined in the this compound SDS. This typically involves using appropriate personal protective equipment (PPE), containing the spill with absorbent materials, and decontaminating the area.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[2] Note that containers of acutely toxic (P-listed) chemicals must not be triple-rinsed and should be disposed of as hazardous waste.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final pickup.

TEAD_IN_8_Disposal_Workflow cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Accumulation & Monitoring cluster_3 Step 4: Final Disposal A Generate this compound Waste B Consult this compound SDS A->B C Classify as Hazardous Waste B->C D Select & Label Compatible Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles E->F G Keep Container Closed F->G H Monitor Accumulation Volume & Time G->H I Weekly SAA Inspection H->I J Container Full or Time Limit Reached I->J K Contact Environmental Health & Safety (EHS) J->K L Complete Waste Pickup Request K->L M EHS Pickup L->M

References

Essential Safety and Operational Guide for Handling TEAD-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of TEAD-IN-8, a Novel TEAD Inhibitor.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a potent and novel research chemical, all personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established best practices for managing hazardous chemical compounds in a research setting.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times when handling the compound, even in solution. Provides protection against splashes and aerosols.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat must be worn to protect against spills. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Fume HoodAll handling of solid this compound and volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Foot Protection Closed-Toe ShoesRequired in all laboratory areas where chemicals are handled.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing and initial dilutions of solid this compound within a chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination and simplify disposal.

2. Dissolution and Use in Experiments:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • If working with cell cultures, handle all treated media and cells as potentially hazardous waste.

3. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) and decontaminate the area.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

A clear workflow for handling this compound is illustrated in the diagram below.

TEAD_IN_8_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Segregate Waste E->F G Decontaminate Surfaces F->G H Dispose of Waste G->H I Doff PPE H->I

Caption: Standard workflow for handling this compound.

III. Disposal Plan: Managing this compound Waste

Proper segregation and disposal of waste are critical for laboratory safety and environmental protection. All waste generated from handling this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated disposables (e.g., gloves, weighing boats, pipette tips), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including experimental media and solvent rinses, must be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.

3. Final Disposal:

  • Once a waste container is full or has reached the accumulation time limit set by your institution, arrange for its disposal through your EHS department.

  • Complete all required hazardous waste pickup forms accurately, providing detailed information about the waste composition.

The logical flow for the disposal of this compound waste is outlined below.

TEAD_IN_8_Disposal_Plan cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal A Solid Waste (e.g., gloves, vials) D Labeled Solid Waste Container A->D B Liquid Waste (e.g., solutions, media) E Labeled Liquid Waste Container B->E C Sharps Waste (e.g., needles) F Sharps Container C->F G Store in Satellite Accumulation Area D->G E->G F->G H Arrange EHS Pickup G->H I Compliant Final Disposal H->I

Caption: Waste disposal plan for this compound.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent TEAD inhibitor, this compound, and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) if available.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.